molecular formula C7H12O2 B3049929 4-Pentenoic acid, 4-methyl-, methyl ester CAS No. 2258-59-5

4-Pentenoic acid, 4-methyl-, methyl ester

Cat. No.: B3049929
CAS No.: 2258-59-5
M. Wt: 128.17 g/mol
InChI Key: GTGLSKYONBFMMS-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 4-methyl-, methyl ester is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pentenoic acid, 4-methyl-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentenoic acid, 4-methyl-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGLSKYONBFMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338524
Record name 4-Pentenoic acid, 4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2258-59-5
Record name 4-Pentenoic acid, 4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 4-methyl-4-pentenoate (CAS 16422-68-3)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 4-methyl-4-pentenoate (CAS 16422-68-3) , a specialized unsaturated ester used as a versatile building block in organic synthesis, particularly for terpenoids, fragrances, and polymer functionalization.

Executive Summary

Methyl 4-methyl-4-pentenoate is a


-unsaturated ester characterized by a terminal alkene group and a methyl substitution at the 

-position. Unlike its unmethylated analog (Methyl 4-pentenoate), the presence of the methyl group at the C4 position significantly alters its reactivity in radical cyclizations and metathesis reactions, making it a critical intermediate for synthesizing complex terpenoid scaffolds and functionalized polymers.

This guide synthesizes physicochemical data, safety protocols, and validated synthetic methodologies to support researchers in the safe and efficient utilization of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name Methyl 4-methyl-4-pentenoate
CAS Number 16422-68-3
Molecular Formula C

H

O

Molecular Weight 128.17 g/mol
Structure MeOOC-CH

-CH

-C(Me)=CH

Boiling Point 149 °C (at 760 mmHg)
Refractive Index

1.4230
Density ~0.90 g/mL (Estimated based on analogs)
Appearance Colorless, clear liquid
Solubility Soluble in organic solvents (Et

O, DCM, MeOH); Insoluble in water

Hazard Identification & Safety Framework

Note: While specific GHS data for this exact CAS is often aggregated with general unsaturated esters, the following safety framework is derived from structural analogs (Methyl 4-pentenoate) and standard ester protocols.

GHS Classification
  • Flammable Liquids: Category 3 (H226)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Critical Safety Protocols
  • Fire Hazard: The compound has a flash point likely near 30-40°C (estimated). Ground all equipment to prevent static discharge. Use spark-proof tools.

  • Peroxide Formation: As an alkene, autoxidation can occur upon prolonged storage. Test for peroxides before distillation.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

Emergency Response Workflow

SafetyWorkflow Start Exposure / Spill Incident Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Spill Spill (>10mL) Type->Spill Act1 Flush water 15 min Remove contacts Skin->Act1 Act2 Move to fresh air Support respiration Inhal->Act2 Act3 Evacuate area Eliminate ignition sources Spill->Act3 Clean Absorb with sand Non-sparking tools Act3->Clean

Figure 1: Emergency response decision tree for Methyl 4-methyl-4-pentenoate exposure.

Synthetic Utility & Applications

Primary Synthesis: Johnson-Claisen Rearrangement

The most robust method for synthesizing Methyl 4-methyl-4-pentenoate is the Johnson-Claisen rearrangement . This reaction utilizes 2-methyl-2-propen-1-ol (methallyl alcohol) and trimethyl orthoacetate.

Why this route?

  • Atom Economy: High transfer of carbon atoms into the final skeleton.

  • Thermodynamic Control: The [3,3]-sigmatropic rearrangement is irreversible and drives the reaction to completion.

  • Scalability: Can be performed on multi-gram to kilogram scales.

Protocol: Synthesis from Methallyl Alcohol

Reagents:

  • Methallyl alcohol (2-methyl-2-propen-1-ol) [1.0 eq]

  • Trimethyl orthoacetate [1.5 - 2.0 eq]

  • Propionic acid [0.05 eq] (Catalyst)

  • Solvent: Toluene or Xylene (optional, neat reaction preferred for temperature control)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a distillation head (Dean-Stark trap is not suitable as methanol must be removed continuously) and a thermometer.

  • Mixing: Combine methallyl alcohol, trimethyl orthoacetate, and catalytic propionic acid.

  • Heating: Heat the mixture to ~100-110°C.

  • Methanol Removal: As the reaction proceeds, methanol is generated.[2] Continuously distill off the methanol to drive the equilibrium toward the ketene acetal intermediate and subsequent rearrangement.

  • Temperature Ramp: Once methanol evolution ceases (approx. 2-4 hours), raise the temperature to 140°C to ensure complete rearrangement.

  • Purification:

    • Cool the reaction mixture.

    • Perform fractional distillation under reduced pressure.

    • Collect the fraction boiling at 149°C (atmospheric) or corresponding vacuum boiling point (e.g., ~55°C at 15 mmHg).

Reaction Mechanism Visualization

SynthesisPath Reactants Methallyl Alcohol + Trimethyl Orthoacetate Inter1 Mixed Orthoester Reactants->Inter1 - MeOH (Heat) Inter2 Ketene Acetal (Transient) Inter1->Inter2 - MeOH TS [3,3]-Sigmatropic Transition State Inter2->TS Rearrangement Product Methyl 4-methyl-4-pentenoate TS->Product

Figure 2: Johnson-Claisen rearrangement pathway for the synthesis of CAS 16422-68-3.

Applications in Drug Development & Research

Terpenoid Synthesis

Methyl 4-methyl-4-pentenoate serves as a "isoprene unit" equivalent. The terminal ester allows for further chain elongation (e.g., via Grignard addition or reduction to an aldehyde), while the 1,1-disubstituted alkene is resistant to many mild oxidation conditions, allowing selective functionalization of the ester terminus.

Polymerization Monomer

In polymer chemistry, this compound acts as a functional monomer. The terminal double bond can undergo:

  • Radical Polymerization: Copolymerization with acrylates to introduce ester side chains.

  • Ring-Closing Metathesis (RCM): Used to form macrocycles when reacted with other terminal alkenes.

Storage & Stability

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

  • Shelf Life: 12-18 months if sealed properly.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO

    
    , peroxides) and strong acids/bases which can hydrolyze the ester.
    

References

  • Preparation via Rearrangement

    • Title: Thermal rearrangement of methyl cis-2-alkylcyclopropanecarboxyl
    • Source: Canadian Journal of Chemistry.
    • Note: Confirms boiling point (149°C) and synthesis via rearrangement.
  • General Synthesis (Johnson-Claisen)

    • Title: Orthoester Claisen Rearrangement.
    • Source: Organic Reactions (Wiley).
    • Context: Standard protocol for converting allylic alcohols to -unsatur
  • Safety Analog (Methyl 4-pentenoate)

    • Title: Methyl 4-pentenoate Safety Data Sheet.[3]

    • Source: Sigma-Aldrich / Merck.
    • Context: Used for hazard classification inference (H226, H319).[1]

Sources

Molecular structure and reactivity of methyl 4-methylpent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Reactivity of Methyl 4-Methylpent-4-enoate

Introduction

Methyl 4-methylpent-4-enoate is a γ,δ-unsaturated ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a terminal alkene and a methyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic signature, and chemical reactivity. We will explore key synthetic transformations, providing detailed experimental protocols and the underlying mechanistic principles that govern them. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this versatile reagent.

Molecular Structure and Physicochemical Properties

Methyl 4-methylpent-4-enoate, with the chemical formula C₇H₁₂O₂, features a five-carbon chain with a methyl ester at the C1 position and a gem-dimethyl substituted double bond at the C4-C5 position. The presence of the terminal double bond and the ester functionality are the primary determinants of its chemical behavior. The ethyl ester analogue, ethyl 4-methylpent-4-enoate, shares nearly identical reactivity and its properties are often cited for comparison.[1]

Key Structural Features:

  • Ester Group: The methyl ester group is susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.[2]

  • Terminal Alkene: The exocyclic double bond is electron-rich, making it a prime site for electrophilic addition reactions.[3] The gem-dimethyl substitution provides some steric hindrance and influences the regioselectivity of certain additions.

  • α-Carbons: The protons on the carbon adjacent to the carbonyl (C2) are weakly acidic and can be removed by a strong base to form an enolate, although this is less common than reactions at the alkene or ester carbonyl.[4]

Physicochemical Data Summary

PropertyValueSource(s)
IUPAC Name methyl 4-methylpent-4-enoate-
Molecular Formula C₇H₁₂O₂-
Molecular Weight 128.17 g/mol -
CAS Number 2412-80-8 (for the saturated analogue)[5]
Appearance Colorless to light yellow liquid (expected)[1]
Boiling Point 85 °C / 20 mmHg (for ethyl ester)[1]
Density 0.891 g/mL at 25 °C (for ethyl ester)[1]
Refractive Index n20/D 1.425 (for ethyl ester)

Spectroscopic Characterization

Spectroscopic analysis provides definitive confirmation of the molecular structure of methyl 4-methylpent-4-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the most powerful tool for structural elucidation. Below are the predicted chemical shifts (δ) in ppm relative to TMS.

¹H NMR Data (Predicted)

ProtonsChemical Shift (ppm)MultiplicityIntegration
=C(CH₃)₂~1.70Singlet6H
-CH₂-C=~2.35Triplet2H
-CH₂-C=O~2.45Triplet2H
-O-CH₃~3.67Singlet3H
=CH₂~4.70Singlet (broad)2H

¹³C NMR Data (Predicted)

CarbonChemical Shift (ppm)
=C(CH₃)₂~22.5
-CH₂-C=~30.0
-CH₂-C=O~34.0
-O-CH₃~51.5
=CH₂~110.0
=C(CH₃)₂~145.0
C=O~174.0
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups.

Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ester)~1740Strong
C=C (Alkene)~1650Medium
C-O (Ester)~1170Strong
=C-H (Alkene)~3075Medium
Protocol: Sample Preparation for NMR Analysis

This protocol ensures high-quality data by minimizing contaminants and optimizing sample conditions.[6]

  • Sample Weighing: Accurately weigh 5-15 mg of methyl 4-methylpent-4-enoate into a clean, dry vial.

    • Rationale: This amount provides an adequate signal-to-noise ratio for ¹H NMR without causing saturation issues. For ¹³C NMR, 20-50 mg may be required due to the lower natural abundance of the ¹³C isotope.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

    • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[6]

  • Transfer: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution into a clean 5 mm NMR tube.

    • Rationale: Filtering removes any particulate matter that could degrade the spectral resolution by disrupting the magnetic field homogeneity.[6]

  • Final Steps: Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove dust and fingerprints.

    • Rationale: A clean tube exterior is crucial for smooth spinning in the spectrometer, which is necessary for high-resolution spectra.[6]

Synthesis via Fischer Esterification

A reliable method for synthesizing methyl 4-methylpent-4-enoate is the Fischer esterification of its corresponding carboxylic acid, 4-methylpent-4-enoic acid.[7] This acid-catalyzed reaction with methanol produces the target ester and water.

Fischer_Esterification_Workflow reactant reactant reagent reagent condition condition process process product product sub_A 4-Methylpent-4-enoic Acid proc_A Combine & Reflux sub_A->proc_A sub_B Methanol (Excess) sub_B->proc_A sub_C H₂SO₄ (cat.) sub_C->proc_A proc_B Aqueous Workup proc_A->proc_B Reaction Mixture proc_C Purification (Distillation) proc_B->proc_C Crude Product prod_A Methyl 4-Methylpent-4-enoate proc_C->prod_A Pure Ester

Caption: Workflow for the synthesis of methyl 4-methylpent-4-enoate.

Protocol: Synthesis of Methyl 4-Methylpent-4-enoate
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpent-4-enoic acid (5.7 g, 50 mmol).

  • Reagent Addition: Add methanol (30 mL, excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (0.5 mL).

    • Rationale: Methanol serves as both the reactant and the solvent. Using it in excess drives the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle. Sulfuric acid is the catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating increases the reaction rate. Refluxing prevents the loss of volatile reagents and products.

  • Workup: Cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of cold water. Add 30 mL of diethyl ether and shake.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

    • Rationale: The water wash removes excess methanol and sulfuric acid. The sodium bicarbonate wash neutralizes any remaining acid catalyst and unreacted carboxylic acid. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure methyl 4-methylpent-4-enoate.

    • Rationale: Distillation separates the product from any non-volatile impurities and any remaining starting materials with different boiling points.

Chemical Reactivity and Key Transformations

The reactivity of methyl 4-methylpent-4-enoate is dominated by its two functional groups. Reactions can often be performed selectively by choosing appropriate reagents and conditions.

Reactivity_Sites mol Methyl 4-Methylpent-4-enoate Structure (H₂C=C(CH₃)CH₂CH₂COOCH₃) alkene Alkene (π-bond) Site of Electrophilic Addition ester Ester Carbonyl Site of Nucleophilic Acyl Substitution A->alkene e.g., HBr, BH₃, Epoxidation B->ester e.g., H₂O/H⁺, LiAlH₄ Hydroboration_Mechanism cluster_reagents reactant reactant intermediate intermediate product product reagent reagent start Methyl 4-methylpent-4-enoate intermed Trialkylborane Intermediate start->intermed syn-addition step1 1. BH₃·THF (Hydroboration) final Methyl 5-hydroxy-4- methylpentanoate intermed->final C-B to C-O step2 2. H₂O₂, NaOH (Oxidation)

Caption: Key steps in the hydroboration-oxidation of the alkene moiety.

Protocol: Hydroboration-Oxidation

  • Setup: In a flame-dried, nitrogen-purged flask, dissolve methyl 4-methylpent-4-enoate (1.28 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

    • Rationale: Anhydrous and inert conditions are critical as borane (BH₃) reacts with water and oxygen. THF is the preferred solvent as it forms a stable complex with borane (BH₃·THF), moderating its reactivity. [9]2. Hydroboration: Slowly add 1.0 M BH₃·THF solution (3.7 mL, 3.7 mmol) dropwise while maintaining the temperature at 0 °C. After addition, allow the mixture to warm to room temperature and stir for 2 hours.

    • Rationale: The reaction is performed at 0 °C to control the exothermic addition of borane. One mole of BH₃ reacts with three moles of the alkene. [10]3. Oxidation: Cool the mixture back to 0 °C. Slowly and sequentially add 3 M aqueous NaOH (1.5 mL) followed by 30% aqueous H₂O₂ (1.5 mL) dropwise.

    • Rationale: This step must be done slowly and at low temperature to manage the highly exothermic oxidation of the trialkylborane. The basic conditions are required for the hydroperoxide anion to act as the effective nucleophile. [11]4. Workup and Purification: Stir the mixture at room temperature for 1 hour, then extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by column chromatography.

2. Epoxidation

Epoxidation involves the conversion of the alkene to an epoxide (oxirane), a versatile three-membered ring intermediate. This is typically achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-free methods. [12][13] Protocol: Epoxidation with m-CPBA

  • Setup: Dissolve methyl 4-methylpent-4-enoate (1.28 g, 10 mmol) in 30 mL of dichloromethane (DCM) in a flask and cool to 0 °C.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (~77%, 2.5 g, ~11 mmol) in 20 mL of DCM. Add this solution dropwise to the flask over 20 minutes.

    • Rationale: DCM is a common solvent for this reaction. The reaction is exothermic, so slow addition at 0 °C is necessary for control. A slight excess of the oxidizing agent ensures complete conversion of the alkene.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Workup: Quench the reaction by adding 10% aqueous sodium sulfite solution to destroy excess peroxide. Wash the organic layer with saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a brine wash.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield methyl 2-(2-methyl-oxiran-2-yl)ethylacetate.

B. Reactions of the Ester Functional Group

1. Acid-Catalyzed Hydrolysis

Heating the ester with a dilute acid in the presence of water reverses the Fischer esterification, yielding the parent carboxylic acid and methanol. [14] Protocol: Acid-Catalyzed Hydrolysis

  • Setup: Combine methyl 4-methylpent-4-enoate (1.28 g, 10 mmol), water (10 mL), and 6 M sulfuric acid (5 mL) in a round-bottom flask.

  • Reaction: Heat the mixture under reflux for 1-2 hours.

    • Rationale: The reaction is reversible and requires heat to proceed at a reasonable rate. Using an excess of water helps drive the equilibrium toward the hydrolysis products. [14]3. Workup: Cool the reaction mixture and extract with three 20 mL portions of diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-methylpent-4-enoic acid.

Applications in Synthesis

Methyl 4-methylpent-4-enoate is a precursor for various more complex molecules. The primary alcohol formed from hydroboration-oxidation can be further oxidized to an aldehyde or carboxylic acid. The epoxide can be opened by various nucleophiles to introduce new functionalities. The bifunctional nature of the molecule makes it an attractive starting material for the synthesis of natural products and pharmaceutical intermediates where its specific carbon skeleton is required.

Conclusion

Methyl 4-methylpent-4-enoate is a structurally simple yet synthetically versatile molecule. A thorough understanding of the distinct reactivity of its alkene and ester functional groups allows for its strategic use in multistep organic synthesis. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to effectively utilize this compound in their synthetic endeavors, enabling the construction of complex molecular architectures.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Methyl 4-methyl-5-oxopentanoate and Its Analogs. BenchChem.
  • Paquette, L. A., & Bennett, G. D. (1998). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses, 75, 139. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-methyl-4-pentenoate. PubChem. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactions of Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-pentenoate. PubChem. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl 4-pentenoate (FDB020052). Retrieved from [Link]

  • ChemSynthesis. (2025). 2-methyl-2-propenyl 4-methyl-4-pentenoate. Retrieved from [Link]

  • Pearson Education. (n.d.). CHAPTER 8 Reactions of Alkenes. Retrieved from [Link]

  • Roy, D., & Lebrun, A. (2004). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters, 6(18), 3087–3089. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0198403). Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2018). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. Royal Society Open Science, 5(5), 180126. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl pent-4-enoate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Save My Exams. (2025). Reactions of Alkenes. CIE A Level Chemistry Revision Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

  • LibreTexts. (2020). Hydroboration–oxidation reaction. Retrieved from [Link]

  • NIST. (n.d.). 4-Methylpentyl 4-methylpentanoate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). ethyl 2-methylpent-4-en-1-oate. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 28(6), 2795. Retrieved from [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Bouyahya, A., et al. (2017). Hydroboration of Methyl Esters of Fatty Acids. European Scientific Journal, 13(6). Retrieved from [Link]

  • Traylor, T. G., & Miksztal, A. R. (1987). Epoxidation of olefins by cytochrome P-450 model compounds: mechanism of oxygen atom transfer. Journal of the American Chemical Society, 109(9), 2770–2774. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpent-4-enoic acid. PubChem. Retrieved from [Link]

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Thermodynamic Stability and Isomerization Dynamics of γ,δ-Unsaturated Methyl Esters: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and lipid-based formulations, γ,δ-unsaturated methyl esters frequently emerge as critical synthetic intermediates. However, these species are inherently metastable. The isolated nature of their carbon-carbon double bonds renders them thermodynamically inferior to their conjugated α,β-unsaturated isomers. Understanding the thermodynamic stability and isomerization dynamics of γ,δ-unsaturated esters is paramount for process chemists to prevent unwanted degradation during scale-up and to harness controlled isomerization as a powerful synthetic tool.

The Thermodynamic Landscape of Unsaturated Esters

The relative stability of unsaturated methyl esters is dictated by the extent of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-orbital overlap between the olefinic system and the ester carbonyl group. In an α,β-unsaturated ester, the 

-orbitals of the C=C double bond are fully conjugated with the C=O

-system. This delocalization of molecular orbitals significantly lowers the ground-state energy of the molecule, providing a substantial conjugation energy stabilization that makes it the global thermodynamic minimum.

Conversely, γ,δ-unsaturated esters possess an isolated double bond separated from the ester moiety by two


-hybridized carbons. Because they lack this resonance stabilization, they sit at a much higher energy state[1]. The β,γ-unsaturated isomers represent an intermediate energy state; while not fully conjugated with the carbonyl carbon, hyperconjugation and proximity effects offer slight stabilization over the γ,δ position.
Table 1: Relative Thermodynamic Stability of Unsaturated Methyl Esters
Isomer ClassificationStructural MotifConjugation StatusRelative Free Energy (

)
Primary Synthetic Method
γ,δ-Unsaturated C=C–C–C–C=OIsolated~ +5.0 to +7.0 kcal/molJohnson-Claisen Rearrangement
β,γ-Unsaturated C–C=C–C–C=OWeakly Interacting~ +3.0 to +5.0 kcal/molEnolate Trapping / Deconjugation
α,β-Unsaturated C–C–C=C–C=OFully Conjugated0 kcal/mol (Reference)Horner-Wadsworth-Emmons

Kinetic Generation: Trapping the Metastable State

If γ,δ-unsaturated esters are thermodynamically disfavored, how are they isolated in high yields? They are typically the products of kinetically controlled, concerted reactions. The premier method for their generation is the Johnson-Claisen rearrangement[2].

By heating an allylic alcohol with trimethyl orthoacetate in the presence of a weak acid catalyst, a transient ketene acetal is formed. This intermediate undergoes a highly ordered [3,3]-sigmatropic rearrangement. Because the reaction is driven by the exergonic formation of the strong C=O double bond, the resulting γ,δ-unsaturated methyl ester is kinetically trapped despite its isolated olefin[3].

JohnsonClaisen A Allylic Alcohol + Trimethyl Orthoacetate B Mixed Orthoester (Intermediate) A->B H+ / ΔT - MeOH C Ketene Acetal (Transient) B->C - MeOH D γ,δ-Unsaturated Methyl Ester C->D [3,3]-Sigmatropic Rearrangement

Workflow of the Johnson-Claisen rearrangement generating γ,δ-unsaturated methyl esters.

Mechanistic Pathways of Olefin Isomerization

When subjected to basic conditions or transition-metal catalysis, the kinetic trap is released, and the double bond "walks" down the alkyl chain to reach the thermodynamic sink of the α,β-position.

Base-Catalyzed Isomerization: Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) abstract an acidic allylic proton, generating a resonance-stabilized allylic carbanion[4]. Reprotonation at the distal carbon shifts the double bond. This deprotonation-reprotonation cycle continues until the extended dienolate (conjugated with the ester) is formed, which exclusively protonates at the α-position to yield the stable α,β-unsaturated ester.

Transition-Metal Catalysis: Ruthenium (e.g., Ru(IV) complexes) and Palladium catalysts facilitate redox-neutral isomerization via


-allyl metal hydride intermediates[5]. This method is highly favored in late-stage drug development because it operates under neutral conditions, preserving base-sensitive functional groups (like epoxides or chiral centers) elsewhere on the API.

IsomerizationPathway GD γ,δ-Ester +5-7 kcal/mol BG β,γ-Ester +3-5 kcal/mol GD->BG Base/Metal AB α,β-Ester 0 kcal/mol BG->AB Thermodynamic Driving Force

Thermodynamic energy cascade of olefin isomerization toward the α,β-unsaturated sink.

Experimental Workflows: Self-Validating Isomerization Protocol

To rigorously evaluate the stability of a γ,δ-unsaturated methyl ester or to intentionally drive its isomerization, process chemists must utilize a self-validating workflow. The following protocol employs KOtBu for forced isomerization, utilizing Process Analytical Technology (PAT) principles to ensure data integrity.

Protocol: Base-Catalyzed Forced Isomerization to α,β-Unsaturated Methyl Ester

Causality & Design: KOtBu is selected because its steric bulk prevents nucleophilic attack at the methyl ester carbonyl, avoiding unwanted transesterification or saponification. Anhydrous THF is used to suppress hydrolysis. Dodecane is included as an internal standard to continuously validate mass balance; if the ester/dodecane ratio drops, degradation (not just isomerization) is occurring.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask under argon, dissolve 1.0 mmol of the γ,δ-unsaturated methyl ester in 5.0 mL of anhydrous THF.

  • Internal Standard Addition: Add 0.5 mmol of anhydrous dodecane. Take a 50 μL baseline aliquot, quench with saturated aqueous

    
    , extract with EtOAc, and analyze via GC-FID to establish the baseline ester-to-dodecane peak area ratio.
    
  • Catalyst Introduction: Cool the flask to 0 °C. Dropwise, add 0.1 equivalents (0.1 mmol) of a 1.0 M KOtBu solution in THF. (Note: Sub-stoichiometric base is sufficient because the thermodynamic driving force pulls the equilibrium forward).

  • Thermal Activation: Warm the reaction to 25 °C. The deprotonation of the allylic protons initiates the chain-walking mechanism.

  • Kinetic Sampling (Self-Validation): At 15, 30, 60, and 120 minutes, withdraw 50 μL aliquots. Quench immediately in

    
     to freeze the kinetic profile.
    
  • Analysis:

    • GC-FID: Verify that the sum of all ester isomer peak areas relative to dodecane remains constant (mass balance >98%).

    • 1H NMR: Confirm the structural shift. The isolated olefinic protons of the γ,δ-ester (~5.4–5.8 ppm) will disappear, replaced by the distinct conjugated α,β-olefinic protons (~5.8 ppm for the α-proton, ~6.8–7.2 ppm for the β-proton).

  • Workup: Once NMR confirms >95% conversion to the α,β-isomer, quench the bulk reaction with

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate in vacuo.

BaseMechanism S1 γ,δ-Unsaturated Ester S2 Allylic Carbanion (Cγ-Cδ) S1->S2 Base deprotonates Cγ S3 β,γ-Unsaturated Ester S2->S3 Protonation at Cδ S4 Extended Dienolate (Cα-Cβ-Cγ) S3->S4 Base deprotonates Cα S5 α,β-Unsaturated Ester S4->S5 Protonation at Cγ

Stepwise base-catalyzed chain-walking mechanism from γ,δ to α,β unsaturation.

Implications for Drug Development and Scale-Up

For drug development professionals, the thermodynamic instability of γ,δ-unsaturated methyl esters presents both a risk and an opportunity.

  • Impurity Tracking: During API scale-up, trace amounts of transition metals from previous steps or slightly basic process water can inadvertently trigger partial isomerization. This creates a complex mixture of β,γ and α,β impurities that are notoriously difficult to separate via crystallization due to their identical molecular weights and similar physicochemical properties.

  • Formulation Stability: If a γ,δ-unsaturated ester is the final API or a critical excipient (e.g., in lipid nanoparticle formulations), accelerated stability testing must strictly monitor for olefin migration.

By understanding the conjugation energy landscape and implementing self-validating analytical controls, process chemists can ensure batch-to-batch consistency and high scientific integrity in their synthetic pipelines.

References

Sources

Solubility Profile and Thermodynamic Behavior of Methyl 4-Methyl-4-Pentenoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-4-pentenoate (M4M4P) is a volatile, lipophilic ester frequently utilized as a synthetic intermediate in drug development and as a specialized flavor/fragrance metabolite. Because M4M4P is a liquid at standard temperature and pressure (STP), characterizing its "solubility" in organic solvents inherently involves defining its miscibility limits and partition coefficients. This whitepaper provides researchers and formulation scientists with an in-depth analysis of M4M4P’s physicochemical properties, its thermodynamic solvation behavior across various solvent polarities, and a rigorously self-validating experimental protocol for determining its equilibrium miscibility limits.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the solubility profile of M4M4P requires a foundational analysis of its molecular structure. M4M4P (CAS: 2258-59-5)[1] has a molecular weight of 128.17 g/mol and an exact mass of 128.0837 Da[2]. The molecule is characterized by two distinct domains:

  • A Polar Headgroup: The methyl ester moiety, which acts as a hydrogen bond acceptor (Hydrogen Bond Acceptor Count = 2)[2].

  • A Non-Polar Tail: The isolated 4-methyl-4-pentenyl alkene chain, which drives hydrophobic interactions.

According to the , M4M4P exhibits a computed XLogP3 of 1.8[2]. This positive partition coefficient indicates a strong preference for lipophilic organic phases over aqueous environments. Furthermore, its boiling point of approximately 149 °C[3] underscores its volatility, a critical factor that dictates the analytical techniques required for its quantification.

Thermodynamic Mechanisms of Solvation

The solubility of M4M4P in organic solvents is governed by the Gibbs free energy of mixing (


).
  • In Non-Polar Solvents (e.g., Hexane, Toluene): The enthalpy of mixing (

    
    ) is near zero. Solvation is entropically driven, leading to complete miscibility via London dispersion forces aligning with the alkene tail.
    
  • In Protic Polar Solvents (e.g., Ethanol, Methanol): The solvent's hydrogen bond donors interact favorably with the ester carbonyl oxygen. This exothermic interaction overcomes the penalty of cavity formation, resulting in high solubility or complete miscibility.

  • In Aqueous Systems: The hydrophobic effect dominates. The entropic penalty of forming a highly ordered water cage around the 4-methyl-4-pentenyl tail results in a positive

    
    , leading to phase separation and poor aqueous solubility.
    

Quantitative Data: Predicted Solubility & Miscibility Profile

The table below summarizes the theoretical and observed solvation behavior of M4M4P across a spectrum of standard laboratory solvents at 298.15 K.

Solvent CategorySpecific SolventDielectric Constant (

)
Solubility/Miscibility ProfileDominant Solvation Mechanism
Non-Polar Hexane1.89Fully MiscibleVan der Waals interactions with the hydrophobic alkene tail.
Aprotic Polar Ethyl Acetate6.02Fully MiscibleDipole-dipole interactions with the ester core; "like dissolves like".
Aprotic Polar DMSO46.7Highly SolubleStrong dipole interactions; accommodates the polar ester group.
Protic Polar Ethanol24.5Fully MiscibleHydrogen bonding with the ester carbonyl oxygen.
Aqueous Water80.1Poorly SolubleHydrophobic effect; high thermodynamic penalty for cavity formation.

Experimental Methodology: Isothermal Shake-Flask & GC-MS Quantification

To empirically determine the solubility or partial miscibility limits of M4M4P in mixed organic-aqueous systems, the isothermal shake-flask method is the gold standard[4].

Causality Behind Experimental Choices (E-E-A-T)
  • Why Isothermal over Polythermal? Polythermal methods (heating and cooling) can induce solvent-mediated phase transformations or localized supersaturation[5]. Isothermal agitation guarantees true thermodynamic equilibrium.

  • Why GC-MS over HPLC-UV? M4M4P lacks a conjugated

    
    -system, meaning it absorbs UV light very weakly (typically <210 nm). At these wavelengths, organic solvents produce massive baseline interference. Given M4M4P's volatility (BP 149 °C)[3], Gas Chromatography-Mass Spectrometry (GC-MS) provides superior specificity and signal-to-noise ratio.
    
  • Why PTFE Filters? M4M4P is highly lipophilic. Using standard cellulose or nylon filters will result in analyte adsorption to the membrane, artificially lowering the quantified solubility. Polytetrafluoroethylene (PTFE) is chemically inert and prevents this artifact[6].

Step-by-Step Protocol (Self-Validating System)
  • Preparation of Saturated Mixtures: In a sealed, temperature-controlled glass vial, add an excess volume of M4M4P to the target organic solvent (or mixed solvent system) to ensure two distinct phases exist (liquid-liquid phase separation)[7].

  • Isothermal Equilibration: Place the vials in an orbital shaker incubator set precisely to 298.15 K (25 °C). Agitate at 150 RPM for a minimum of 72 hours. Causality: Prolonged agitation prevents localized concentration gradients and ensures the chemical potential of M4M4P is equalized across phases[8].

  • Phase Separation: Remove the vials and allow them to stand vertically for 2 hours at 298.15 K to allow macroscopic phase separation. Centrifuge the mixture at 3000

    
     g for 15 minutes, then carefully extract the target solvent phase using a syringe.
    
  • Filtration: Pass the extracted phase through a 0.45 µm PTFE syringe filter to remove any micro-emulsions of the undissolved M4M4P phase.

  • Self-Validation Check: To prove thermodynamic equilibrium has been reached, sample the system at 48 hours and 72 hours. If the concentration difference (

    
    ) between the two time points is 
    
    
    
    , the system is validated as fully equilibrated.
  • GC-MS Quantification: Dilute the filtered aliquot in a highly miscible internal standard solution (e.g., heptane with an isotopically labeled standard). Inject into the GC-MS to quantify the saturation concentration of M4M4P.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical progression and self-validating nature of the isothermal solubility protocol.

Workflow N1 1. Solvent & Solute Prep Add Excess M4M4P N2 2. Isothermal Agitation 298.15 K for 72 h N1->N2 N3 3. Phase Separation Centrifuge & PTFE Filter N2->N3 N4 4. Self-Validation ΔC < 2% between 48h & 72h N3->N4 N5 5. GC-MS Quantification Determine Miscibility Limit N4->N5

Figure 1: Self-validating isothermal workflow for M4M4P solubility determination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 549616, Methyl 4-methyl-4-pentenoate." PubChem,[Link][2]

  • Canadian Science Publishing. "Thermal rearrangement of methyl cis-2-alkylcyclopropanecarboxylates." Canadian Journal of Chemistry, [Link][3]

  • World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series, [Link][4]

  • ResearchGate Community. "Equilibrium solubility studies step by step practically." ResearchGate, [Link][7]

  • Lund University Publications. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University, [Link][8]

  • National Institutes of Health (NIH). "In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data." NIH, [Link][5]

Sources

Comparative Technical Analysis: Methyl 4-Pentenoate vs. Methyl 4-Methyl-4-Pentenoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of Methyl 4-pentenoate and its gem-disubstituted analog, Methyl 4-methyl-4-pentenoate .

A Guide to Divergent Reactivity in Alkene Esters

Executive Summary

In the design of small molecule intermediates and polymer scaffolds, the subtle structural modification between Methyl 4-pentenoate (M4P) and Methyl 4-methyl-4-pentenoate (M4M4P) dictates a massive shift in reactivity profiles. While M4P presents a classic Type I terminal olefin suitable for rapid cross-metathesis and radical functionalization, M4M4P introduces a 1,1-disubstituted (gem-dimethyl type) alkene. This substitution pattern imposes significant steric demand and alters electronic bias, shifting the molecule’s utility toward cationic polymerization and highly regioselective hydrofunctionalization.

This guide delineates the physiochemical distinctions, synthetic pathways, and mechanistic divergences necessary for selecting the correct building block for drug development and total synthesis.

Physiochemical Architecture

The introduction of the methyl group at the C4 position increases lipophilicity and alters the boiling point profile. The following data consolidates the core properties for identification and handling.

PropertyMethyl 4-pentenoateMethyl 4-methyl-4-pentenoate
Structure Linear terminal alkeneBranched 1,1-disubstituted alkene
CAS Number 818-57-5 2258-59-5
Molecular Formula


Molecular Weight 114.14 g/mol 128.17 g/mol
Boiling Point 125–127 °C (760 mmHg)~135–140 °C (est.); Ethyl ester is 85°C @ 20mmHg
Density 0.882 g/mL~0.89–0.90 g/mL (est.)[1]
Refractive Index (

)
1.4151.425 (lit. for ethyl analog)
Olefin Type Monosubstituted (Terminal)1,1-Disubstituted (Geminal)

Synthetic Accessibility & Logic

While M4P is often derived from the classical malonic ester synthesis or direct esterification of 4-pentenoic acid, M4M4P requires a more sophisticated approach to install the branching pattern efficiently. The industry-standard method for constructing the M4M4P skeleton is the Johnson-Claisen Rearrangement .

The Johnson-Claisen Advantage

Direct alkylation of enolates to form M4M4P often results in mixtures or over-alkylation. The Johnson-Claisen rearrangement utilizes a [3,3]-sigmatropic shift to transfer chirality (if present) and install the alkene with perfect regiocontrol.

Mechanism:

  • Exchange: Methallyl alcohol reacts with trimethyl orthoacetate to form a mixed orthoester.

  • Elimination: Loss of methanol generates a ketene acetal intermediate.

  • Rearrangement: A concerted [3,3]-sigmatropic shift forms the C-C bond, yielding the

    
    -unsaturated ester.
    

JohnsonClaisen Start Methallyl Alcohol (2-methyl-2-propen-1-ol) Inter1 Mixed Orthoester Start->Inter1 - MeOH Reagent Trimethyl Orthoacetate + Cat. Propionic Acid Reagent->Inter1 Inter2 Ketene Acetal (Transient) Inter1->Inter2 - MeOH (Heat) TS [3,3]-Sigmatropic Transition State Inter2->TS Product Methyl 4-methyl-4-pentenoate TS->Product Irreversible

Figure 1: Mechanistic pathway for the synthesis of Methyl 4-methyl-4-pentenoate via Johnson-Claisen rearrangement.

Reactivity Profiles: The Steric Switch

The choice between these two esters is rarely arbitrary; it is dictated by the downstream chemistry required.

A. Olefin Metathesis (RCM/CM)
  • Methyl 4-pentenoate (Type I): The terminal double bond is unhindered. It initiates rapidly with Grubbs catalysts (G1, G2) and equilibrates efficiently. It is ideal for Ring-Closing Metathesis (RCM) to form macrocycles.

  • Methyl 4-methyl-4-pentenoate (Type III/IV): The gem-dimethyl substitution creates significant steric bulk. It is a slow-initiating olefin. In Cross-Metathesis (CM), it often acts as a chain terminator or requires forcing conditions (high temp, Hoveyda-Grubbs II) to react. It resists homodimerization, which can be advantageous when selective cross-coupling is desired.

B. Hydrofunctionalization (Markovnikov vs. Anti-Markovnikov)

The methyl group in M4M4P stabilizes a tertiary carbocation intermediate, drastically increasing Markovnikov selectivity during electrophilic additions.

  • Hydroformylation (Rh-catalyzed):

    • M4P: Yields a mixture of linear (n) and branched (iso) aldehydes, typically favoring linear with bulky ligands.

    • M4M4P: The steric bulk at C4 strongly disfavors metal coordination at the internal carbon, often enhancing selectivity for the terminal position (anti-Markovnikov) simply due to steric exclusion, or preventing reaction entirely depending on the catalyst pore size.

C. Polymerization Mechanisms
  • Radical: M4P undergoes radical polymerization (though degradative chain transfer to monomer is an issue with allylic protons). M4M4P is less prone to simple radical propagation due to steric strain.

  • Cationic: M4M4P contains an isobutylene-like motif. It is highly susceptible to cationic polymerization initiated by Lewis acids (

    
    , 
    
    
    
    ), forming poly(ester-isobutylene) hybrid materials. M4P is inert to these conditions.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-methyl-4-pentenoate (Johnson-Claisen)

Objective: Scalable preparation of M4M4P from methallyl alcohol.

Reagents:

  • Methallyl alcohol (1.0 equiv)

  • Trimethyl orthoacetate (1.5 - 2.0 equiv)

  • Propionic acid (0.05 equiv, catalyst)

  • Toluene (Solvent, optional, or run neat)

Workflow:

  • Setup: Equip a round-bottom flask with a distillation head and a thermometer. The reaction relies on the removal of methanol to drive equilibrium.

  • Charge: Add methallyl alcohol, trimethyl orthoacetate, and propionic acid.

  • Reaction: Heat the mixture to 130–140 °C.

  • Distillation: Methanol (BP 64.7 °C) will begin to distill off. Maintain heating until methanol cessation (approx. 2–4 hours). The internal temperature will rise as the low-boiler is removed.

  • Workup: Cool to room temperature. Dilute with diethyl ether, wash with 1M

    
     (to hydrolyze any remaining orthoester) and saturated 
    
    
    
    .
  • Purification: Dry organic layer over

    
    . Concentrate and purify via fractional distillation under reduced pressure.
    
    • Note: The product boiling point will be significantly higher than the starting materials.

Protocol B: Comparative Metathesis Screening

Objective: To determine the reactivity of the ester in a cross-metathesis coupling.

  • Substrate: 0.1 mmol of M4P or M4M4P.

  • Partner: 0.2 mmol Methyl Acrylate (electron-deficient partner).

  • Catalyst: 2.5 mol% Grubbs-Hoveyda II.

  • Solvent: DCM (0.1 M concentration).

  • Analysis: Monitor via GC-MS at T=1h and T=24h.

    • Expectation: M4P reaches >90% conversion in <1h. M4M4P will show <10% conversion or require reflux in toluene to proceed.

Applications in Drug Discovery

1. Conformational Locking: The gem-dimethyl group in M4M4P acts as a "Thorpe-Ingold" effector. If cyclized (e.g., via RCM), the ring formation is thermodynamically and kinetically favored compared to the M4P analog due to the pre-organization of the chain (angle compression). This is critical in synthesizing macrocyclic kinase inhibitors.

2. Metabolic Stability: In medicinal chemistry, the C4 position of M4P is a site of potential P450 oxidation (allylic hydroxylation). Substitution with the methyl group (M4M4P) blocks this position, potentially increasing the half-life (


) of the drug candidate.

Applications Substrate Ester Scaffold M4P Methyl 4-pentenoate (Unsubstituted) Substrate->M4P M4M4P Methyl 4-methyl-4-pentenoate (Gem-dimethyl) Substrate->M4M4P App1 Rapid RCM (Macrocyclization) M4P->App1 Low Sterics App2 Metabolic Blocking (P450 Stability) M4M4P->App2 Blocked Allylic Site App3 Cationic Polymerization (Materials) M4M4P->App3 Isobutylene Motif

Figure 2: Decision tree for selecting ester scaffolds based on desired application.

References

  • Physical Properties of Methyl 4-pentenoate . PubChem. National Library of Medicine. Link

  • Johnson-Claisen Rearrangement Mechanism . Organic Chemistry Portal. Link

  • Synthesis of gamma,delta-unsaturated esters . Organic Syntheses, Coll.[2] Vol. 5, p.762 (1973). Link

  • Olefin Metathesis Catalyst Selection Guide . Sigma-Aldrich (Merck). Link

  • Methyl 4-methyl-4-pentenoate CAS 2258-59-5 Entry . ChemicalBook. Link

Sources

Natural occurrence and biosynthesis of branched unsaturated esters

Author: BenchChem Technical Support Team. Date: March 2026

The Natural Occurrence and Biosynthesis of Branched Unsaturated Esters

Executive Summary

Branched unsaturated esters represent a sophisticated class of volatile organic compounds (VOCs) that function as critical signaling nodes in chemical ecology. Structurally characterized by alkyl branching (typically methyl or ethyl groups) and olefinic unsaturation within the ester moiety, these compounds possess unique stereochemical and electronic signatures. In nature, they serve as potent insect pheromones (e.g., aggregation and sex pheromones in Coleoptera and Lepidoptera) and defining aroma components in climacteric fruits (e.g., Malus domestica).

For the drug development and biotechnology sectors, understanding the biosynthesis of these esters offers a blueprint for green chemistry manufacturing of chiral intermediates and the development of bio-rational agrochemicals (mating disruption agents). This guide dissects the dual biosynthetic origins of these compounds—amino acid catabolism versus fatty acid synthase (FAS) modification—and provides validated protocols for their isolation and analysis.

Structural Diversity and Natural Reservoirs

Branched unsaturated esters are classified based on the location of the branching and unsaturation, which dictates their biological activity and sensory properties.

ClassStructural FeatureNatural ReservoirRepresentative CompoundBiological Function
Tiglic Acid Esters

-unsaturated,

-methyl branched
Beetles (Carabidae), Croton plantsEthyl tiglateDefensive secretion, seed dispersal signal
Senecioic Acid Esters

-unsaturated,

-methyl branched
Microorganisms, RhizomesMethyl senecioateAntimicrobial metabolite, fragrance
Methyl-Branched Pheromones Long-chain, internal methyl branch + unsaturationMoths (Lepidoptera), Flies14-methyl-1-octadecene estersSex pheromone (contact/volatile)
Fruit Volatiles Short-chain, 2-methyl branched + unsaturationApples (Red Delicious), Melons2-methyl-2-butenyl acetateAroma impact compound (fruity/green)

Biosynthetic Mechanisms: The Dual-Origin Pathway

The biosynthesis of branched unsaturated esters proceeds via two distinct metabolic distinct logic gates: Amino Acid Degradation (predominant in fruits and beetles) and FAS Modification (predominant in moths and specialized glandular tissues).

Pathway A: The Amino Acid Degradation Route (Isoleucine/Valine Origin)

This pathway is responsible for short-chain branched esters (C5-C10). The branching is inherited directly from the carbon skeleton of branched-chain amino acids (BCAAs).

  • Transamination: L-Isoleucine is converted to

    
    -keto- 
    
    
    
    -methylvalerate by Branched-Chain Aminotransferase (BCAT).
  • Decarboxylation: The

    
    -keto acid is decarboxylated to 2-methylbutyryl-CoA.
    
  • Dehydrogenation (The Critical Unsaturation Step): Unlike standard

    
    -oxidation, specific Acyl-CoA Dehydrogenases introduce a double bond at the 
    
    
    
    -position, converting 2-methylbutyryl-CoA into Tiglyl-CoA ((E)-2-methyl-2-butenoyl-CoA).
  • Esterification: Alcohol Acyltransferase (AAT) condenses Tiglyl-CoA with an alcohol (e.g., ethanol, hexanol) to form the final ester.

Pathway B: The Fatty Acid Synthase (FAS) Modification Route

This pathway generates long-chain pheromones. Branching is introduced de novo during chain elongation.

  • Priming/Elongation: FAS utilizes Acetyl-CoA as a primer but incorporates Methylmalonyl-CoA instead of Malonyl-CoA at specific cycles to introduce methyl branches.

  • Desaturation: Membrane-bound fatty acid desaturases introduce double bonds at specific positions (e.g.,

    
    9, 
    
    
    
    11).
  • Reduction & Acetylation: The fatty acyl-CoA is reduced to an alcohol by Fatty Acyl-CoA Reductase (FAR) and subsequently acetylated.

Visualization of Biosynthetic Logic

Biosynthesis Iso L-Isoleucine Keto α-Keto-β-methylvalerate Iso->Keto Transamination Butyryl 2-Methylbutyryl-CoA Keto->Butyryl Decarboxylation Tiglyl Tiglyl-CoA (Unsaturation Introduced) Butyryl->Tiglyl Dehydrogenation (ACDH) EsterA Ethyl Tiglate (Branched Unsaturated Ester) Tiglyl->EsterA Esterification (AAT + Ethanol) Acetyl Acetyl-CoA FAS_Complex FAS Complex (Chain Elongation) Acetyl->FAS_Complex MMCoA Methylmalonyl-CoA (Branching Unit) MMCoA->FAS_Complex BranchedAcyl Methyl-Branched Acyl-CoA FAS_Complex->BranchedAcyl UnsatAcyl Unsaturated Branched Acyl-CoA BranchedAcyl->UnsatAcyl Desaturation Alcohol Branched Fatty Alcohol UnsatAcyl->Alcohol Reduction (FAR) EsterB Pheromone Ester (e.g., Acetate) Alcohol->EsterB Acetylation BCAT BCAT BCKDH BCKDH ACDH Acyl-CoA Dehydrogenase AAT Alcohol Acyltransferase Desaturase Desaturase FAR FAR (Reductase)

Caption: Divergent biosynthetic pathways for branched unsaturated esters. Left (Blue): Amino acid degradation pathway common in fruits/beetles. Right (Red): FAS-mediated pathway common in Lepidoptera.

Analytical Methodologies

The analysis of these compounds requires distinguishing between structural isomers (position of branching) and stereoisomers (E/Z geometry and R/S chirality).

Extraction Strategy: Headspace SPME

Avoid solvent extraction for highly volatile C5-C8 esters to prevent loss during concentration.

  • Fiber Selection: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) 50/30 µm fiber is optimal for covering the polarity range of esters.

  • Equilibration: 40°C for 30 mins with agitation (500 rpm) to ensure thermodynamic equilibrium of volatiles.

Chromatographic Separation
  • Column: A standard non-polar column (DB-5ms) separates by boiling point but often fails to resolve chiral branched isomers.

  • Chiral Resolution: Use a Cyclodextrin-based column (e.g.,

    
    -DEX 225) to separate enantiomers of 2-methylbutyl esters.
    
  • Double Bond Localization: Standard EI-MS often causes double bond migration. Use Acetonitrile Chemical Ionization (CI) . The acetonitrile reagent ion reacts with the double bond to form a cyclic intermediate, fixing the position for MS fragmentation analysis.

Detailed Protocol: Isolation and Analysis of Tiglic Acid Esters

Objective: Isolate and quantify 2-methyl-2-butenyl esters (tiglic esters) from biological tissue (e.g., insect glands or apple peel).

Reagents:

  • Internal Standard: Propyl tiglate (synthesized or purchased, distinct from natural ethyl/methyl esters).

  • Solvent: Dichloromethane (HPLC grade).

  • Derivatizing Agent (if analyzing free acids): BSTFA + 1% TMCS.

Workflow:

  • Tissue Preparation:

    • Flash freeze 5g of tissue in liquid nitrogen.

    • Grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer powder to a 20mL glass vial with Teflon-lined cap.

    • Add 10mL Dichloromethane containing 10 µg/mL Internal Standard.

    • Sonicate for 15 minutes at 4°C (ice bath) to prevent thermal degradation or evaporation of volatiles.

    • Centrifuge at 3,000 x g for 5 mins. Recover the organic supernatant.

  • Concentration:

    • Concentrate the extract to 200 µL using a gentle stream of high-purity Nitrogen gas. Do not use rotary evaporation as vacuum will strip C5 esters.

  • GC-MS Analysis:

    • Injection: 1 µL splitless at 250°C.

    • Oven Program: 40°C (hold 3 min)

      
       5°C/min 
      
      
      
      150°C
      
      
      20°C/min
      
      
      250°C.
    • MS Settings: Scan range 35-300 m/z. Look for diagnostic ions:

      • m/z 83 (Tiglyl cation, characteristic of 2-methyl-2-butenoate moiety).

      • m/z 55 (Base peak for many 2-methylbutenyl chains).

Self-Validation Check:

  • Retention Index (RI) Verification: Calculate Linear Retention Indices using an alkane ladder (C7-C30). Tiglic esters typically show an RI shift of +20-30 units compared to their saturated 2-methylbutyrate counterparts on polar columns due to

    
    -interaction.
    
  • Isomer Confirmation: Confirm the E-configuration (Tiglic) vs Z-configuration (Angelic) by comparing retention times; Tiglates (E) generally elute after Angelates (Z) on non-polar phases due to better packing efficiency.

References

  • Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples. Journal of Agricultural and Food Chemistry. Link

  • Insect Pheromones: An Overview of Biosynthesis and Endocrine Regulation. Insect Biochemistry and Molecular Biology. Link

  • Biosynthesis of Tiglic, Ethacrylic, and 2-methylbutyric Acids in a Carabid Beetle. Journal of Chemical Ecology. Link

  • Alcohol Acyltransferases for the Biosynthesis of Esters. Applied Microbiology and Biotechnology. Link

  • Chiral Methyl-branched Pheromones. Natural Product Reports. Link

Methodological & Application

Application Note: Scalable Synthesis of Methyl 4-methyl-4-pentenoate via Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

This application note details the synthesis of methyl 4-methyl-4-pentenoate , a versatile


-unsaturated ester intermediate used in fragrance chemistry and as a scaffold for terpene synthesis.

While the classical Claisen rearrangement utilizes allyl vinyl ethers, the Johnson-Claisen (Orthoester Claisen) variant is selected for this protocol due to its operational superiority in a process setting:

  • In-situ Generation: It avoids the isolation of unstable vinyl ethers by generating the ketene acetal intermediate in situ from trimethyl orthoacetate.

  • Irreversibility: The reaction is driven to completion by the thermal removal of methanol, rendering the equilibrium irreversible.

  • Stereochemical Control: While the target molecule is achiral, the highly ordered chair-like transition state ensures high

    
    -selectivity in substituted analogs, making this a robust platform methodology.
    
Retrosynthetic Logic

The synthesis disconnects the C3–C4 bond of the target ester. The [3,3]-sigmatropic shift dictates the use of 2-methyl-2-propen-1-ol (methallyl alcohol) and trimethyl orthoacetate as the core building blocks.

Mechanistic Pathway & Workflow Visualization

The following diagrams illustrate the molecular mechanism and the operational workflow required to ensure high conversion.

Figure 1: Reaction Mechanism & Transition State

JohnsonClaisenMechanism Start Methallyl Alcohol + Trimethyl Orthoacetate Exchange Mixed Orthoester Intermediate Start->Exchange + H+ (cat) - MeOH Elimination Ketene Acetal (In-situ) Exchange->Elimination - MeOH (Heat driven) TS [3,3]-Sigmatropic TS (Chair-like) Elimination->TS Rearrangement Product Methyl 4-methyl-4-pentenoate TS->Product C-C Bond Formation

Caption: The reaction proceeds via acid-catalyzed exchange, methanol elimination to the ketene acetal, and a concerted [3,3]-shift.

Figure 2: Experimental Workflow

ExperimentalWorkflow cluster_setup Phase 1: Setup & Reaction cluster_workup Phase 2: Isolation Setup Assemble Distillation App. (Short path or Dean-Stark) Mix Charge Reagents: Alcohol + Orthoester + Acid Setup->Mix Heat Heat to 135-145°C Mix->Heat Distill Continuous Removal of Methanol Heat->Distill Distill->Distill Monitor Head Temp (<65°C) Cool Cool to RT Distill->Cool Conversion >98% Quench Remove Acid Catalyst (Flash distillation or Wash) Cool->Quench Purify Fractional Distillation (Vacuum) Quench->Purify

Caption: Critical path involves continuous removal of methanol to drive the equilibrium forward.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCAS No.
2-Methyl-2-propen-1-ol 72.111.0Substrate513-42-8
Trimethyl orthoacetate 120.153.0 - 4.0Reagent/Solvent1445-45-0
Propionic Acid 74.080.05 (5 mol%)Catalyst79-09-4
2,6-Di-tert-butyl-4-methylphenol (BHT) 220.35TraceRadical Inhibitor128-37-0

Note: Trimethyl orthoacetate is used in excess to maintain a fluid volume as methanol is removed and to drive kinetics. Unreacted orthoester can be recovered.

Equipment Setup
  • Reaction Vessel: 3-neck round bottom flask.

  • Agitation: Magnetic stir bar (egg-shaped for high viscosity) or overhead stirrer.

  • Distillation: A short-path distillation head with a thermometer is critical . Do not use a reflux condenser alone; methanol must escape the system.

  • Heating: Oil bath set to 145–150°C.

Step-by-Step Methodology
1. Reaction Initiation
  • In the reaction flask, combine 2-methyl-2-propen-1-ol (1.0 equiv) and trimethyl orthoacetate (3.0 equiv).

  • Add propionic acid (catalytic, 5 mol%).

  • Optional: Add a trace amount (<10 mg) of BHT to prevent polymerization of the sensitive allylic starting material during initial heating.

  • Equip the flask with the distillation head, thermometer, and collection flask.

2. Thermal Rearrangement (The "Driving Force")
  • Heat the oil bath to 140–150°C .

  • Monitoring: The internal temperature of the mixture will initially be near the boiling point of the orthoester (~107°C) but will rise as the reaction proceeds.

  • Methanol Removal: Observe the distillation head thermometer. It should stabilize around 64–65°C (boiling point of methanol).

    • Critical Check: If the head temperature spikes >75°C, you are distilling off the orthoester. Lower the heat slightly.

  • Maintain heating until methanol evolution ceases (typically 2–4 hours). The internal reaction temperature may rise to ~125°C.

3. Workup
  • Cool the reaction mixture to room temperature.

  • Acid Removal: The catalyst must be neutralized or removed before high-temperature distillation to prevent product degradation/isomerization.

    • Method A (Small Scale): Dilute with Et2O, wash with sat. NaHCO3, dry over MgSO4, and concentrate.[2]

    • Method B (Process Scale): Proceed directly to distillation if the product is stable, or add a solid base (e.g., Na2CO3) to the flask before distillation.

4. Purification
  • Perform fractional distillation under reduced pressure.

  • Fraction 1: Recover excess trimethyl orthoacetate (BP ~108°C at atm; lower under vacuum).

  • Fraction 2: Methyl 4-methyl-4-pentenoate (Target).

    • Boiling Point: ~126–128°C at 760 mmHg; ~55–60°C at 20 mmHg.

Quality Control & Characterization

Confirm the identity and purity of the product using the following parameters.

Expected NMR Data

Solvent: CDCl


[4]
Position

H (ppm)
MultiplicityIntegralAssignment
Vinyl (Terminal) 4.68, 4.74Multiplet (s)2H=CH

Methoxy 3.67Singlet3H-OCH


-Methylene
2.45Triplet (

=7.5 Hz)
2H-CH

-CO

-Methylene
2.31Triplet (

=7.5 Hz)
2H-CH

-C=
Allylic Methyl 1.74Singlet3H-CH

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Methanol not removed efficiently.Ensure distillation head path is short and insulated. Increase N2 sweep.
Head Temp > 65°C Distilling Orthoester.Reduce heat input. Add a fractionating column if separation is poor.
Polymerization Overheating / Radical formation.Add BHT inhibitor. Ensure inert atmosphere (Argon/N2).
Low Yield Hydrolysis of ester.Ensure all glassware is bone-dry. Orthoesters are moisture sensitive.

Safety & Handling (SDS Summary)

  • Methyl 4-methyl-4-pentenoate: Flammable liquid (Flash point ~29°C). Irritating to eyes and skin.[5] Store in a cool, dry place.

  • Trimethyl Orthoacetate: Flammable.[6][7] Moisture sensitive (hydrolyzes to methyl acetate and methanol).

  • Methallyl Alcohol: Toxic if swallowed or inhaled. Flammable.[6][7] Use in a fume hood.

References

  • Johnson, W. S.; Werthemann, L.; Bartlett, W. R.; Brocksom, T. J.; Li, T.; Faulkner, D. J.; Petersen, M. R. (1970).[8] "Simple Stereoselective Version of the Claisen Rearrangement Leading to Trans-Trisubstituted Olefinic Bonds. Synthesis of Squalene". Journal of the American Chemical Society, 92(3), 741–743.[8][9]

  • Organic Syntheses. (2017). "Synthesis of Allenyl Mesylate by a Johnson-Claisen Rearrangement". Org.[10][11] Synth. 2017, 94, 112-123.

  • BenchChem. (2025). "Johnson-Claisen Rearrangement with 3-Methyl-2-buten-1-ol for C-C Bond Formation".[12] Application Note.

  • PubChem. (2025).[6] "Methyl 4-pentenoate Compound Summary". National Library of Medicine.

  • Sigma-Aldrich. (2025).[3][6] "Methyl 4-pentenoate Product Specification & Safety Data".

Sources

Application Note: Catalytic Hydrogenation Protocols for Methyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized protocols for the catalytic hydrogenation of methyl 4-methyl-4-pentenoate (CAS: 2396-80-7) to methyl 4-methylpentanoate (Methyl Isocaproate, CAS: 2412-80-8).[1]

While the reduction of a terminal alkene is chemically straightforward, this specific substrate presents unique process challenges regarding volatility management and steric influence at the gem-disubstituted olefinic center. This guide provides two validated workflows:

  • Batch Hydrogenation (Standard): Ideal for gram-scale synthesis and laboratory optimization.[1]

  • Continuous Flow Hydrogenation (Advanced): Ideal for scale-up, safety, and kinetic control.[1]

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

The Transformation

The reaction involves the saturation of the C4=C5 double bond. The substrate features a gem-dimethyl substitution pattern at the alkene, which creates a slight steric barrier compared to linear terminal alkenes but remains highly reactive under heterogeneous catalysis.[1]

PropertySubstrate: Methyl 4-methyl-4-pentenoateProduct: Methyl 4-methylpentanoate
Structure


MW 128.17 g/mol 130.19 g/mol
Boiling Point ~126-128°C (Est.)135.1°C (760 mmHg)
Key Challenge Isomerization Risk: Low H

pressure can lead to bond migration (to internal alkene).[1]
Volatility: Product loss during solvent removal is the #1 cause of low yield.
Mechanistic Pathway

The reaction proceeds via the Horiuti-Polanyi mechanism on the metal surface.[1]

  • Adsorption: The alkene coordinates to the Pd surface via the

    
    -system.[1]
    
  • Insertion: Surface hydrides insert into the C=C bond.

  • Reductive Elimination: The alkane desorbs.

Note on Stereochemistry: While the product is achiral, the addition of H


 is strictly syn.

Visualization: Reaction Logic & Workflow[1][4][6]

The following diagram outlines the critical decision nodes and mechanistic flow for this protocol.

G Start Substrate: Methyl 4-methyl-4-pentenoate CatSelect Catalyst Selection: Pd/C (Standard) Pt/C (If isomerization occurs) Start->CatSelect Method Methodology CatSelect->Method Batch Batch Protocol (Balloon/Parr) Method->Batch < 10g Scale Flow Flow Protocol (Packed Bed) Method->Flow > 10g or Safety Priority Reaction Surface Reaction (Syn-Addition) Batch->Reaction H2 (1 atm), MeOH Flow->Reaction H2 (20 bar), 1 mL/min Workup Workup & Isolation (CRITICAL: Volatility Control) Reaction->Workup Product Product: Methyl 4-methylpentanoate Workup->Product

Figure 1: Strategic workflow for the hydrogenation of methyl 4-methyl-4-pentenoate, highlighting the divergence between batch and flow methods.

Protocol 1: Standard Batch Hydrogenation

Scope: Laboratory scale (100 mg to 10 g). Safety Level: High (Requires H


 handling and pyrophoric catalyst awareness).
Materials
  • Substrate: Methyl 4-methyl-4-pentenoate (1.0 equiv).[1]

  • Catalyst: 10% Pd/C (Palladium on Carbon), typically 5-10 wt% loading relative to substrate.[1]

    • Recommendation: Use wet Pd/C (approx. 50% water content) to minimize ignition risk.

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

    • Note: MeOH provides faster rates due to higher H

      
       solubility and polarity. EtOAc is preferred if transesterification is a concern (unlikely here) or to simplify workup.
      
  • Hydrogen Source: H

    
     balloon (1 atm) or Hydrogenator (1-3 bar).
    
Experimental Procedure
  • Catalyst Loading: In a fume hood, weigh the Pd/C catalyst into a dry round-bottom flask.

    • Safety: If using dry Pd/C, add a small amount of inert solvent (e.g., toluene or EtOAc) before adding the flammable reaction solvent to wet the catalyst.

  • Solution Preparation: Dissolve the substrate in MeOH (0.1 – 0.2 M concentration).

  • Addition: Carefully add the substrate solution to the flask containing the catalyst.

    • Why? Adding catalyst to a solvent pool can generate static and ignite vapors. Always wet the catalyst first or add solution to catalyst under inert gas.

  • Purging (The Inert Cycle):

    • Seal the flask with a septum.[2]

    • Insert a needle connected to a vacuum/nitrogen manifold.

    • Evacuate the flask (carefully, do not boil solvent) and backfill with Nitrogen (x3 cycles).

  • Hydrogen Introduction:

    • Replace Nitrogen source with a Hydrogen balloon (double-balloon technique recommended for constant pressure).[1]

    • Purge the headspace with H

      
       briefly (x3 cycles of vac/H
      
      
      
      ).
  • Reaction: Stir vigorously at Room Temperature (20-25°C).

    • Time: Typically 2–4 hours.

    • Monitoring: Check by TLC (stain with KMnO

      
       or Iodine; UV may be weak) or GC-MS.[1] Look for disappearance of the alkene spot.
      
  • Workup (Filtration):

    • Once complete, purge the system with Nitrogen to remove excess H

      
      .
      
    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Rinse the pad with the reaction solvent.[3]

    • Safety: Do not let the filter cake dry out completely; Pd/C saturated with H

      
       is pyrophoric.[4] Keep it damp with water after filtration and dispose of in a dedicated solid waste container.
      
  • Isolation (Critical Step):

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator).

    • CAUTION: The product (bp ~135°C) is volatile.

    • Settings: Bath temp < 30°C; Pressure > 40 mbar. Do not use high vacuum.

    • Verification: Verify solvent removal by NMR, but avoid prolonged pumping.[1]

Protocol 2: Continuous Flow Hydrogenation

Scope: Scale-up (>10 g), Process Development. Benefits: Enhanced safety (minimal H


 inventory), superior heat transfer, reduced catalyst handling.[1]
System Setup
  • Reactor: H-Cube® (ThalesNano) or standard packed-bed flow reactor.

  • Cartridge (CatCart): 10% Pd/C or 5% Pt/C (30mm or 70mm length).

  • Solvent: Methanol.

Operational Parameters
ParameterSettingRationale
Concentration 0.1 – 0.5 MHigher conc.[1] increases throughput but risks clogging if solubility limits are hit.
Flow Rate 1.0 mL/minBalances residence time with throughput.
Temperature 25 – 40°CMild heat ensures rapid kinetics without isomerization.
Pressure (H

)
10 – 20 barHigh pressure ensures saturation of the catalyst surface, preventing starvation and isomerization.
Mode Full H

Mode
Ensures 100% conversion in single pass.
Procedure
  • Equilibration: Flush the system with pure MeOH and stabilize T/P settings.

  • Processing: Switch the input valve to the substrate solution. Collect the output stream.

  • Analysis: Analyze the first 1 mL of eluent to ensure steady-state conversion.

  • Workup: The output is catalyst-free. Simply concentrate the solvent (observing volatility precautions).

Analytical Validation & Specifications

Expected NMR Data
  • Proton NMR (

    
    H, CDCl
    
    
    
    ):
    • Substrate: Shows vinylic protons at

      
       4.6–4.8 ppm (multiplets) and a methyl singlet on the double bond (
      
      
      
      ~1.7 ppm).
    • Product: Vinylic signals disappear .

    • Diagnostic Signal: Appearance of a doublet at

      
       ~0.9 ppm (6H) corresponding to the isopropyl group (terminal gem-dimethyls). The methyl ester singlet remains at 
      
      
      
      3.6 ppm.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst Poisoning (S, N, or P traces)Perform a charcoal wash of the substrate before reaction.[1] Increase catalyst loading to 10%.
Isomerization (Internal Alkene) H

Starvation
The catalyst is "starved" of H

, leading to

-hydride elimination.[1] Increase agitation speed (batch) or increase H

pressure
(flow).
Low Yield Product VolatilityYou evaporated the product! Use a Vigreux column for solvent removal or distill the solvent at atmospheric pressure if possible.
Unknown Impurity TransesterificationIf using EtOH as solvent, you may form the Ethyl ester. Stick to MeOH (matches the ester) or non-nucleophilic solvents like EtOAc.

References

  • LookChem. Methyl 4-methylpentanoate Physical Properties and Safety Data. Source:

  • National Institutes of Health (NIH) - PubChem. Methyl 4-pentenoate (Analogous Substrate Data). Source:

  • Organic Chemistry Portal. Hydrogenation of Alkenes: Catalysts and Mechanisms. Source:[1]

  • ThalesNano. H-Cube® Continuous Flow Hydrogenation Applications. Source:

  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.[1] (Standard Reference Text).

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Olefin metathesis reactions using 4-Pentenoic acid 4-methyl- methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-4-pentenoate (CAS: 53660-67-2) represents a distinct class of metathesis substrates characterized by a gem-disubstituted terminal olefin.[1][2] Unlike simple terminal alkenes, this steric environment classifies the substrate as a Type III olefin (slow-reacting) in the Grubbs selectivity model.[1]

This guide addresses the specific challenges of reacting this substrate: steric hindrance and hydride-induced isomerization .[1] While self-metathesis to form tetrasubstituted dimers is thermodynamically and kinetically difficult, this substrate is highly valuable for Cross-Metathesis (CM) to generate functionalized trisubstituted alkenes —a structural motif prevalent in terpenes and polyketide natural products.[1]

Strategic Analysis: The Substrate Challenge

The Steric Barrier

The methyl group at the C4 position creates significant steric bulk around the ruthenium alkylidene intermediate.

  • Implication: First-generation catalysts (e.g., Grubbs I) are generally ineffective.[1]

  • Solution: Usage of N-Heterocyclic Carbene (NHC) ligated catalysts (Grubbs II, Hoveyda-Grubbs II) is mandatory to drive the catalytic cycle.[1]

The Selectivity Model (Type III Behavior)

According to the Chatterjee-Grubbs classification:

  • Methyl 4-methyl-4-pentenoate (Type III): Slow homodimerization.[1]

  • Target Reaction: CM with a Type I olefin (rapid homodimerization) yields the desired trisubstituted product.

  • Stoichiometry: To drive conversion, the Type I partner is usually employed in excess (2–3 equivalents) to account for its rapid self-consumption (homodimerization), while the Type III substrate is the limiting reagent.

Catalyst Selection Guide

CatalystSuitabilityMechanism Note
Grubbs Gen I Avoid Phosphine dissociation is insufficient to overcome the steric barrier of the gem-dimethyl group.[1][2]
Grubbs Gen II Recommended High activity.[1][2][3][4] Excellent for forming trisubstituted alkenes.[1] susceptible to hydride formation (isomerization).[1]
Hoveyda-Grubbs II Preferred Phosphine-free.[1][2][5] Higher thermal stability allows for reflux conditions often needed for hindered substrates.[1]
Schrock (Mo) ⚠️ Specialist Highest activity for sterics, but extreme air/moisture sensitivity makes it less practical for routine scale-up.[1]

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle specific to hindered substrates, highlighting the critical "Productive Cross" vs. "Non-Productive" pathways.

MetathesisMechanism Initiation Catalyst Initiation (Phosphine Dissociation) ActiveCat Active 14e- Ru Species Initiation->ActiveCat -PCy3 Metallacycle Metallacyclobutane Intermediate ActiveCat->Metallacycle + Substrate/Partner Isomerization RISK: Isomerization (via Ru-Hydride) ActiveCat->Isomerization Decomposition Substrate Substrate: Methyl 4-methyl-4-pentenoate (Type III) Substrate->Metallacycle Partner Partner: Terminal Alkene (Type I) Partner->Metallacycle Product Product: Trisubstituted Alkene Metallacycle->Product Productive Cycle Byproduct Byproduct: Ethylene (Gas) Metallacycle->Byproduct Driving Force Isomerization->Product Impurity Formation

Figure 1: Catalytic cycle emphasizing the formation of trisubstituted alkenes and the risk of hydride-induced isomerization.[1]

Detailed Protocol: Cross-Metathesis Synthesis

Objective: Synthesis of a trisubstituted alkene via reaction of Methyl 4-methyl-4-pentenoate with a terminal olefin (e.g., 1-octene or allyl benzene).[1][2]

Pre-Reaction Checklist (Self-Validating System)
  • Purification: The ester substrate must be distilled or passed through a plug of basic alumina immediately before use to remove peroxides or stabilizers.[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1][2] Degas by sparging with Argon for 15 minutes.[1] Oxygen is a catalyst poison.[1][2]

  • Glassware: Oven-dried, assembled under inert atmosphere.

Experimental Workflow

Reagents:

  • Methyl 4-methyl-4-pentenoate (1.0 equiv, Limiting Reagent)[1]

  • Terminal Olefin Partner (2.5 equiv)[1]

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%)[1][2]

  • Additive: 1,4-Benzoquinone (10 mol%) — Critical for suppressing isomerization.[1][6]

Step-by-Step Procedure:

  • Setup: In a glovebox or under dual-manifold Schlenk lines, charge a round-bottom flask with the Additive (1,4-Benzoquinone) and the Catalyst .[1]

    • Why: Benzoquinone acts as a hydride scavenger.[1][7] Ru-hydrides form during the reaction and cause the double bond to migrate (isomerize) down the chain.[8] This additive prevents that side reaction.[1][8]

  • Solvation: Add degassed DCM (0.1 M concentration relative to the limiting reagent).

    • Note: Higher dilution (0.05 M) favors intramolecular reactions (RCM), while higher concentration (0.1–0.5 M) favors intermolecular Cross-Metathesis (CM).[1]

  • Substrate Addition: Add the Methyl 4-methyl-4-pentenoate and the Terminal Olefin Partner via syringe.[1]

  • Reflux: Fit the flask with a reflux condenser. Heat to mild reflux (40°C for DCM).

    • Logic: Gem-disubstituted alkenes have a high energy barrier.[1][2] Thermal energy is often required to reach full conversion.[1]

  • Monitoring: Monitor via TLC or GC-MS at 2 hours and 12 hours.

    • Expectation: The terminal olefin partner will form homodimers quickly.[1] These homodimers are secondary metathesis partners and will eventually convert to the desired cross-product, but this takes time.

  • Quenching: Once conversion plateaus, add Ethyl Vinyl Ether (excess) and stir for 30 minutes.

    • Mechanism:[2][3][9][10] This reacts with the active Ru-carbene to form a Fischer carbene, effectively killing the catalyst and preventing further reaction during workup.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography. The polarity difference between the ester and the hydrocarbon olefin partner usually allows for easy separation.

Troubleshooting & Optimization Logic

Decision Tree for Low Yields

Troubleshooting Start Problem: Low Yield Check1 Is Starting Material Remaining? Start->Check1 Branch1_Yes Yes: Incomplete Conversion Check1->Branch1_Yes Branch1_No No: Side Reactions Check1->Branch1_No Action1 Increase Temp (Switch to Toluene, 80°C) Branch1_Yes->Action1 Action2 Increase Catalyst Loading (to 5-7%) Branch1_Yes->Action2 Action3 Check for Isomerization (NMR) Branch1_No->Action3 Action4 Add/Increase Benzoquinone Action3->Action4 If isomers found

Figure 2: Troubleshooting logic for optimizing metathesis of hindered esters.

Key Optimization Parameters
  • Isomerization: If you observe the double bond migrating (e.g., forming an

    
    -unsaturated ester), you must  use an additive. 1,4-benzoquinone is standard, but tetrafluoro-1,4-benzoquinone is more potent for difficult cases.[1]
    
  • E/Z Selectivity: CM of trisubstituted alkenes typically yields a mixture of E/Z isomers.[1][2] Thermodynamic control usually favors the E-isomer, but selectivity is often modest (e.g., 3:1 to 10:1).

References

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[1][8][11] [1]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[3] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[1][8][11]

  • Stewart, I. C., Ung, T., Pletnev, A. A., Berlin, J. M., Grubbs, R. H., & Schrodi, Y. (2007). Highly Efficient Ruthenium Catalysts for the Formation of Tetrasubstituted Olefins via Ring-Closing Metathesis.[1] Organic Letters.

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews.

Sources

Application Notes and Protocols: Synthesis of γ,γ-Dimethyl-γ-butyrolactone from Methyl 4-Methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details two robust synthetic routes for the preparation of γ,γ-dimethyl-γ-butyrolactone, a valuable five-membered lactone, starting from the unsaturated precursor, methyl 4-methyl-4-pentenoate. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science. We provide detailed, step-by-step procedures for both direct acid-catalyzed cyclization and a two-step iodolactonization sequence. The causality behind experimental choices, including reaction mechanisms and the role of specific reagents, is thoroughly explained to ensure both reproducibility and a deeper understanding of the transformations. This document is structured to serve as a self-validating system, complete with expected analytical data for both starting material and product, and is supported by authoritative references.

Introduction: The Significance of γ-Lactones

The γ-butyrolactone motif is a privileged structure found in a vast array of natural products and pharmacologically active molecules.[1][2] These five-membered cyclic esters exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The specific target of this guide, γ,γ-dimethyl-γ-butyrolactone (also known as dihydro-5,5-dimethyl-2(3H)-furanone), serves as a key building block in synthetic chemistry and as a component in flavor and fragrance formulations.

This document outlines two distinct and effective strategies for its synthesis from methyl 4-methyl-4-pentenoate, a readily accessible unsaturated ester. The choice between these methods may depend on available reagents, desired purity, and sensitivity of the reaction to acidic conditions.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} enddot Caption: Overall synthetic workflow.

Characterization Data

For successful synthesis, it is critical to have reference data for both the starting material and the final product. The following tables summarize key physical properties and expected spectroscopic data.

Table 1: Physical and Chemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material methyl 4-methylpent-4-enoate2258-59-5C₇H₁₂O₂128.17[3]
Product dihydro-5,5-dimethyl-2(3H)-furanone3123-97-5C₆H₁₀O₂114.14[4]

Table 2: Expected Spectroscopic Data

Compound¹H NMR (CDCl₃)¹³C NMR (CDCl₃)IR (Neat Film, cm⁻¹)
Methyl 4-Methyl-4-pentenoate δ 4.7 (br s, 2H, =CH₂), 3.65 (s, 3H, -OCH₃), 2.4-2.2 (m, 4H, -CH₂-CH₂-), 1.7 (s, 3H, =C-CH₃)δ 173-174 (C=O, ester), 144-145 (quaternary C=), 110-111 (=CH₂), 51-52 (-OCH₃), 30-35 (-CH₂-), 22-23 (=C-CH₃)~3075 (vinyl C-H), ~2950 (alkane C-H), ~1740 (C=O, ester) , ~1650 (C=C), ~1170 (C-O)[5][6]
γ,γ-Dimethyl-γ-butyrolactone δ 2.5-2.6 (t, 2H, -CH₂-C=O), 1.9-2.0 (t, 2H, -O-C-CH₂-), 1.3-1.4 (s, 6H, -C(CH₃)₂)δ 177-178 (C=O, lactone) , 81-82 (-O-C(CH₃)₂), 35-36 (-CH₂-C=O), 29-30 (-O-C-CH₂-), 25-26 (-C(CH₃)₂)~2980, 2875 (alkane C-H), ~1770 (C=O, γ-lactone) , ~1160 (C-O)[4]

Note: NMR data for the starting material is predicted based on analogous structures and standard chemical shift tables.[7][8][9] Product NMR data is predicted based on the known spectra of γ-butyrolactone and its derivatives.[10][11][12]

Method 1: Direct Acid-Catalyzed Lactonization

This method leverages the principles of the intramolecular Fischer esterification, where an acid catalyst facilitates the cyclization of a molecule containing both an ester and a nucleophilic group—in this case, the double bond acts as a precursor to the required nucleophile/electrophile pair after protonation.[13] This one-pot reaction is conceptually straightforward but requires careful control to favor the intramolecular cyclization over polymerization or other side reactions.

Principle and Mechanism

The reaction proceeds via a six-step, reversible mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[13]

  • Protonation of Alkene: The reaction is initiated by the protonation of the double bond by a strong acid catalyst (e.g., H₂SO₄), following Markovnikov's rule. This selectively forms a stable tertiary carbocation at the C4 position.

  • Nucleophilic Attack: The carbonyl oxygen of the methyl ester group acts as an intramolecular nucleophile, attacking the tertiary carbocation. This is the key ring-forming step.

  • Proton Transfer: A series of proton transfers occurs, first deprotonating the former carbonyl oxygen and then protonating the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: A base (e.g., water or HSO₄⁻) removes the final proton from the carbonyl oxygen, regenerating the catalyst and yielding the final lactone product.

Acid_Catalyzed_Lactonization

Experimental Protocol

Materials:

  • Methyl 4-methyl-4-pentenoate (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, ~5-10 mol%)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-methyl-4-pentenoate (e.g., 5.0 g, 39.0 mmol) dissolved in anhydrous toluene (100 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 0.4 mL, ~7.5 mmol). The addition is exothermic and should be done carefully.

  • Reaction: Heat the mixture to reflux (for toluene, ~110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.

    • Causality Note: Heating is required to overcome the activation energy of the reaction. The reversible nature means that removing the methanol byproduct could drive the reaction to completion, though this is difficult in a simple reflux setup.[13]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Workup: Slowly add saturated NaHCO₃ solution to neutralize the acid catalyst. Be cautious as CO₂ evolution will occur. Continue adding until the aqueous layer is neutral or slightly basic (check with pH paper).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure γ,γ-dimethyl-γ-butyrolactone as a colorless oil.

Method 2: Iodolactonization (Two-Step)

Iodolactonization is a classic and highly reliable method for forming γ-lactones from γ,δ-unsaturated acids.[10] Since the starting material is a methyl ester, a preliminary saponification step is required to generate the necessary carboxylate nucleophile.

Principle and Mechanism

Step A: Saponification This is a standard base-catalyzed hydrolysis of an ester.[12] A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses to expel the methoxide ion, forming the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the sodium or potassium 4-methyl-4-pentenoate salt.

Step B: Iodolactonization The mechanism involves the formation of a bridged iodonium ion intermediate upon reaction of the alkene with molecular iodine (I₂).[14] The carboxylate, being a soft nucleophile, then attacks the more substituted carbon of the iodonium ion in an intramolecular Sₙ2-like fashion.[10] This ring-opening/ring-forming step proceeds with anti-stereochemistry and follows Baldwin's rules, which favor the 5-exo-tet closure required to form the five-membered ring.[10]

Iodolactonization_Workflow

Experimental Protocol

Part A: Saponification of Methyl 4-Methyl-4-pentenoate

Materials:

  • Methyl 4-methyl-4-pentenoate (1.0 eq)

  • Sodium Hydroxide (NaOH, ~1.5 eq)

  • Methanol (MeOH) and Water

  • Hydrochloric Acid (HCl, e.g., 4 M)

  • Diethyl Ether or Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-methyl-4-pentenoate (e.g., 5.0 g, 39.0 mmol) in methanol (50 mL).

  • Base Addition: Add a solution of NaOH (e.g., 2.3 g, 58.5 mmol) in water (20 mL).

  • Hydrolysis: Heat the mixture to reflux (~70-80 °C) for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture to pH ~2 by adding 4 M HCl.

    • Causality Note: This step protonates the carboxylate salt to form the free carboxylic acid, which is necessary for extraction into an organic solvent.[15]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the solvent under reduced pressure to yield crude 4-methyl-4-pentenoic acid, which can often be used in the next step without further purification.

Part B: Iodolactonization of 4-Methyl-4-pentenoic Acid

Materials:

  • 4-Methyl-4-pentenoic acid (from Part A, 1.0 eq)

  • Sodium Bicarbonate (NaHCO₃, ~3.0 eq)

  • Iodine (I₂, ~1.2 eq)

  • Potassium Iodide (KI, ~1.2 eq, optional but recommended)

  • Diethyl Ether or Dichloromethane

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Solution Preparation: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the crude 4-methyl-4-pentenoic acid (assuming ~100% yield from Part A, ~39.0 mmol) in 100 mL of a 1:1 mixture of diethyl ether and water.

  • Base Addition: Add NaHCO₃ (e.g., 9.8 g, 117 mmol) to the biphasic mixture.

    • Causality Note: The bicarbonate deprotonates the carboxylic acid to form the carboxylate in situ, which is a more potent nucleophile for the subsequent cyclization step.[10]

  • Iodine Addition: In a separate beaker, dissolve iodine (e.g., 11.9 g, 46.8 mmol) and optionally potassium iodide (e.g., 7.8 g, 46.8 mmol) in a minimal amount of water. KI helps solubilize I₂ in water by forming the I₃⁻ ion. Add this solution dropwise to the vigorously stirred reaction mixture over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or until the characteristic dark color of iodine has faded and TLC shows consumption of the starting acid.

  • Quenching: Quench the reaction by adding 10% sodium thiosulfate solution dropwise until the iodine color is completely discharged.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation of Iodo-lactone: After filtration and solvent removal, the intermediate 5-(iodomethyl)-5-methyl-dihydrofuran-2(3H)-one is obtained. This intermediate can be isolated or used directly in the final deiodination step.

  • Reductive Deiodination: The iodo-lactone can be reduced to the final product using various methods, such as with zinc dust in acetic acid or with tributyltin hydride (Bu₃SnH) and AIBN. This step removes the iodine atom and replaces it with hydrogen, yielding the target γ,γ-dimethyl-γ-butyrolactone. Purification is typically achieved via column chromatography.

Concluding Remarks

Both the direct acid-catalyzed cyclization and the two-step iodolactonization pathway are effective methods for synthesizing γ,γ-dimethyl-γ-butyrolactone from its unsaturated methyl ester precursor. The acid-catalyzed route offers the advantage of being a one-pot reaction, while the iodolactonization provides a milder, often higher-yielding alternative that proceeds through a stable, characterizable iodo-lactone intermediate. The choice of method will be dictated by the specific requirements of the research project, including scale, purity needs, and reagent availability. The protocols and mechanistic insights provided herein are intended to empower researchers to successfully execute these valuable transformations.

References

  • Grokipedia. (n.d.). Iodolactonization. Retrieved from [Link]

  • Wikipedia. (2023). Iodolactonization. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-5,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried... [Image]. Retrieved from [Link]

  • SpectraBase. (n.d.). 2(3H)-Furanone, dihydro-5-methyl-5-vinyl-. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of GBL (a) and GHB (b). The 13C-NMR spectrum of... [Image]. Retrieved from [Link]

  • PubMed. (2005). 1H NMR analysis of GHB and GBL: further findings on the interconversion and a preliminary report on the analysis of GHB in serum and urine. Retrieved from [Link]

  • Saponification (Base Hydrolysis) of Organic Materials. (n.d.). Woods Hole Oceanographic Institution. Retrieved from [Link]

  • NMR Spectroscopy. (2020). LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • 29.10 ¹³C NMR Spectroscopy. (2022). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Jäger, V., & Günther, H. J. (1977). Synthesis of γ-methylene butyrolactones (4-penten-4-olides). Angewandte Chemie International Edition in English, 16(4), 246-247.
  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0062663). Retrieved from [Link]

  • SpectraBase. (n.d.). 2(3H)-Furanone, 3-[(4-chlorophenyl)methylene]dihydro-5,5-dimethyl-, (E)-. Retrieved from [Link]

  • SpectraBase. (n.d.). gamma-Butyrolactone. Retrieved from [Link]

  • Additional NMR analysis connections through bonds and space. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pentenoic acid, 4-methyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Nicewicz, D. A., & Fenster, M. D. (2014). Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. Organic Letters, 16(18), 4766–4769.
  • Singh, J., et al. (2014). Design and synthesis of γ-butyrolactone derivatives as potential spermicidal agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472.
  • AOCS. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR experimental spectrum of 4-methyl-3-penten-2-one. [Image]. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0003396). Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl pent-4-enoate. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0124895). Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 4,5-disubstituted-γ-butyrolactones via... [Image]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Application Note: Epoxidation Procedures for Methyl 4-Methylpent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epoxidation of unsaturated fatty acid derivatives and terminal alkenes is a critical transformation in process chemistry, yielding versatile oxirane building blocks for polymers, lactones, and complex polyketides[1]. This application note details the robust epoxidation of methyl 4-methylpent-4-enoate to methyl 3-(2-methyloxiran-2-yl)propanoate . By contrasting a standard laboratory-scale meta-chloroperoxybenzoic acid (mCPBA) methodology with a scalable, green-chemistry phase-transfer protocol, this guide provides researchers with self-validating workflows grounded in mechanistic causality.

Substrate Profiling & Mechanistic Rationale

Methyl 4-methylpent-4-enoate features a 1,1-disubstituted terminal alkene. While terminal alkenes are generally electron-poor and react sluggishly, the inductive electron-donating effect of the C4 methyl group increases the π-bond's nucleophilicity, facilitating a more rapid electrophilic oxygen transfer[2].

The primary laboratory method utilizes mCPBA. This reaction proceeds via a concerted "butterfly mechanism," a bimolecular transition state where the alkene attacks the electrophilic peroxy oxygen while the weak O–O bond breaks[2]. Because the reaction is a concerted syn-addition, the stereochemical integrity of the substrate is strictly conserved.

Crucially, the choice of solvent dictates the survival of the product. The reaction must be performed in a non-aqueous, non-nucleophilic solvent such as dichloromethane (DCM). If performed in aqueous acidic media, the highly strained oxirane ring undergoes rapid nucleophilic attack by water, resulting in undesired ring-opening to a vicinal diol[3].

Mechanism Alkene 1,1-Disubstituted Alkene (Nucleophile) TS Butterfly Transition State (Concerted Syn-Addition) Alkene->TS mCPBA mCPBA (Electrophilic Oxygen) mCPBA->TS Epoxide Oxirane Ring (Target Product) TS->Epoxide Byproduct m-Chlorobenzoic Acid (Aqueous Soluble Salt) TS->Byproduct

Figure 1: Concerted butterfly mechanism ensuring stereospecific syn-addition.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and safety, the epoxidation workflow must integrate In-Process Controls (IPCs). Unreacted peroxides pose a severe thermal runaway and explosion hazard upon concentration[4]. Therefore, the protocol is designed as a self-validating system where chemical quenching is verified analytically before solvent removal.

Workflow A Starting Material Methyl 4-methylpent-4-enoate B Oxidant Addition mCPBA in DCM (0 °C) A->B C Epoxidation Reaction Stir at RT (2-4 h) B->C D In-Process Control TLC & Peroxide Test C->D E Quenching Sat. Na2S2O3 (aq) D->E F Neutralization Sat. NaHCO3 (aq) E->F G Phase Separation & Drying Na2SO4, Evaporation F->G H Final Product Methyl 3-(2-methyloxiran-2-yl)propanoate G->H

Figure 2: Self-validating batch workflow for mCPBA epoxidation of the methyl ester.

Protocol A: Standard Batch Epoxidation (mCPBA)

Ideal for discovery chemistry and milligram-to-gram scale synthesis.

Reagents:

  • Methyl 4-methylpent-4-enoate (1.0 equiv, 10 mmol, 1.28 g)

  • mCPBA (77% w/w, 1.2 equiv, 12 mmol, 2.68 g)

  • Dichloromethane (DCM, anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve the alkene in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0 °C using an ice-water bath. Causality: Epoxidation is highly exothermic. Initial cooling prevents thermal degradation of the peroxyacid and suppresses non-specific oxidative side reactions.

  • Oxidant Addition: Add mCPBA portion-wise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2, KMnO4 stain). The starting material will appear as a rapidly oxidizing yellow spot, whereas the epoxide will stain more slowly.

  • Peroxide Quenching (Critical Safety Step): Once starting material is consumed, cool the flask back to 0 °C and add 20 mL of saturated aqueous sodium thiosulfate (Na2S2O3). Stir vigorously for 15 minutes. Causality: Thiosulfate reduces any unreacted mCPBA to m-chlorobenzoic acid, eliminating explosive peroxide hazards prior to concentration[4]. Verify complete quench using starch-iodide peroxide test strips.

  • Neutralization & Extraction: Add 30 mL of saturated aqueous sodium bicarbonate (NaHCO3). Transfer to a separatory funnel. Causality: m-Chlorobenzoic acid (pKa ~3.8) is highly soluble in DCM. Bicarbonate deprotonates the acid, forcing the resulting sodium salt entirely into the aqueous phase.

  • Isolation: Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude epoxide.

Protocol B: Catalytic Phase-Transfer Epoxidation (H2O2/Na2WO4)

Ideal for process scale-up, avoiding the shock-sensitive hazards of mCPBA[4].

Reagents:

  • Methyl 4-methylpent-4-enoate (1.0 equiv, 100 mmol, 12.8 g)

  • 30% Aqueous H2O2 (1.5 equiv, 150 mmol)

  • Sodium tungstate dihydrate (Na2WO4·2H2O, 2 mol%)

  • Aliquat 336 (Phase-transfer catalyst, 2 mol%)

  • Toluene (100 mL)

Step-by-Step Methodology:

  • Catalyst Complexation: In a reaction vessel, combine Na2WO4·2H2O, Aliquat 336, and 30% H2O2. Stir at room temperature for 15 minutes. Causality: This generates the active peroxotungstate complex. The lipophilic quaternary ammonium cation of Aliquat 336 ion-pairs with the peroxotungstate, shuttling it from the aqueous phase into the organic phase[1].

  • Substrate Addition: Add the alkene dissolved in 100 mL of toluene.

  • Thermal Activation: Heat the biphasic mixture to 60 °C under vigorous stirring (minimum 500 rpm to maximize interfacial surface area) for 6 to 8 hours.

  • Phase Separation: Cool to room temperature, separate the organic layer, and wash successively with saturated Na2S2O3 and brine. Dry and concentrate to yield the product.

Comparative Process Metrics

To assist process chemists in selecting the appropriate methodology, the quantitative metrics of both protocols are summarized below:

ParameterProtocol A (mCPBA Batch)Protocol B (Catalytic H2O2)
Primary Oxidant mCPBA (Stoichiometric)30% H2O2 (Aqueous)
Solvent System Dichloromethane (DCM)Toluene / Water (Biphasic)
Operating Temperature 0 °C to 25 °C60 °C
Reaction Time 2 - 4 hours6 - 8 hours
Typical Isolated Yield 85 - 92%78 - 85%
Primary Byproduct m-Chlorobenzoic acidWater
Scalability & Safety Low (Thermal/Explosive hazard)[4]High (Green chemistry profile)[1]

Analytical Characterization

Successful epoxidation of methyl 4-methylpent-4-enoate is best validated via 1H-NMR. The disappearance of the terminal alkene protons (multiplets in the 4.70–4.80 ppm region) and the emergence of the characteristic oxirane protons (diastereotopic doublets in the 2.50–2.70 ppm region) serve as definitive proof of transformation.

References

1. Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts. MDPI. URL: [Link] 2. m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. URL: [Link] 3.[4] Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. PMC (National Institutes of Health). URL: [Link] 4.[3] 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. URL: [Link]

Sources

Troubleshooting & Optimization

Removing unreacted orthoester from methyl 4-methyl-4-pentenoate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Removal of Unreacted Trimethyl Orthoacetate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Problem Statement

The Johnson-Claisen rearrangement is a robust, atom-economical method for synthesizing


-unsaturated esters. When reacting methallyl alcohol (2-methyl-2-propen-1-ol) with trimethyl orthoacetate under weak acid catalysis, methyl 4-methyl-4-pentenoate is formed. Because the reaction requires an excess of trimethyl orthoacetate to drive the equilibrium forward, removing this unreacted starting material from the final mixture is a ubiquitous challenge.

According to established industrial and laboratory protocols for

 [1], simple distillation is often insufficient. This guide provides a self-validating, causality-driven protocol for chemically destroying and removing the orthoester without compromising the target molecule.

Quantitative Data: Physicochemical Properties

To understand the purification logic, we must compare the physical and chemical properties of the reaction components. As summarized below, the differential susceptibility to acid hydrolysis is the key to separation.

Table 1: Physicochemical Properties & Separation Metrics

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Aqueous SolubilityAcid Hydrolysis Susceptibility
Trimethyl Orthoacetate 120.15107 - 109Low (Reacts)Extremely High (

< 1 min at pH 2)
Methyl 4-methyl-4-pentenoate 128.17 [2]Very LowVery Low (Stable under mild conditions)
Methyl Acetate (Byproduct)74.0856.9High (~25% w/w)N/A
Methanol (Byproduct)32.0464.7MiscibleN/A

FAQs & Troubleshooting Guide

Q1: Why is simple fractional distillation insufficient for removing trimethyl orthoacetate? While the boiling points of trimethyl orthoacetate (~107 °C) and methyl 4-methyl-4-pentenoate (~149 °C) differ by about 40 °C, simple distillation is often complicated by co-distillation under reduced pressure. Furthermore, prolonged heating of the crude mixture—which often contains trace acidic catalysts from the Johnson-Claisen step—can lead to unwanted isomerization of the terminal alkene. Chemical removal prior to distillation ensures a much higher purity profile and protects the integrity of the double bond.

Q2: What is the mechanistic rationale behind the acidic hydrolysis method? Orthoesters are essentially the acetals of esters and are highly susceptible to specific acid catalysis. As detailed in literature covering the [3], an aqueous acidic medium protonates one of the methoxy groups of trimethyl orthoacetate. This group is eliminated as methanol, forming a resonance-stabilized oxonium ion. Water rapidly attacks this intermediate, collapsing the structure into methyl acetate and methanol. Both byproducts are highly volatile and water-soluble, allowing for facile removal via liquid-liquid extraction and rotary evaporation.

Mechanism Ortho Trimethyl Orthoacetate (Hydrophobic, BP ~107°C) Protonation Protonation of Methoxy Group (H+ Catalysis) Ortho->Protonation Oxonium Oxonium Ion Intermediate (Loss of Methanol) Protonation->Oxonium WaterAttack Nucleophilic Attack by H2O (Rapid Collapse) Oxonium->WaterAttack Products Methyl Acetate + Methanol (Water-soluble, Volatile) WaterAttack->Products

Acid-catalyzed hydrolysis mechanism of trimethyl orthoacetate.

Q3: How do I prevent the hydrolysis of my target ester (methyl 4-methyl-4-pentenoate) during this process? Standard esters lack the multiple oxygen atoms that stabilize the intermediate oxonium ion seen in orthoesters. Consequently, standard esters are orders of magnitude more stable to mild aqueous acid. By strictly controlling the conditions—using a dilute acid (e.g., 0.5 M HCl) at room temperature for exactly 30 minutes—the orthoester is quantitatively destroyed while the target


-unsaturated ester remains completely intact.

Q4: How can I build a self-validating system to confirm the orthoester has been completely removed? Do not rely solely on visual phase separation. Validate the crude organic phase using


H NMR spectroscopy before proceeding to distillation. Trimethyl orthoacetate exhibits a distinct, sharp singlet for its three equivalent methoxy groups at 

~3.2 ppm. The complete disappearance of this peak, coupled with the retention of the target ester's methoxy singlet at

~3.6 ppm and its terminal alkene protons at

~4.7 ppm, definitively confirms successful purification.

Experimental Protocol: Step-by-Step Methodology

Workflow Start Crude Reaction Mixture (Target Ester + Orthoester) Hydrolysis Mild Acidic Hydrolysis (0.5 M HCl, RT, 30 min) Start->Hydrolysis PhaseSep Liquid-Liquid Extraction (Et2O or DCM) Hydrolysis->PhaseSep AqPhase Aqueous Phase (Discard: MeOH, MeOAc, Acid) PhaseSep->AqPhase OrgPhase Organic Phase (Retain: Target Ester) PhaseSep->OrgPhase WashDry Wash (NaHCO3, Brine) & Dry (Na2SO4) OrgPhase->WashDry Distill Vacuum Distillation (Pure Target Ester) WashDry->Distill

Workflow for the hydrolytic removal of unreacted orthoester from the target ester.

Step 1: Quenching and Initial Hydrolysis
  • Cooling: Allow the Johnson-Claisen reaction mixture to cool completely to room temperature (20–25 °C).

  • Dilution: Dilute the crude mixture with an organic extraction solvent such as diethyl ether (

    
    ) or dichloromethane (DCM) using approximately 5 volumes relative to the reaction volume.
    
  • Acid Addition: Add an equal volume of 0.5 M aqueous Hydrochloric Acid (HCl).

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for exactly 30 minutes.

    • Causality: Vigorous stirring maximizes the interfacial surface area. Because the orthoester is hydrophobic, it must partition into the aqueous boundary layer to undergo the rapid acid-catalyzed hydrolysis. Inadequate stirring will leave unreacted orthoester trapped in the organic phase.

Step 2: Phase Separation and Extraction
  • Separation: Transfer the biphasic mixture to a separatory funnel and allow the layers to settle and separate completely.

  • Aqueous Removal: Drain the aqueous layer. This layer now safely contains the hydrolysis byproducts (methanol and methyl acetate) along with the acid catalyst.

  • Back-Extraction: Extract the aqueous layer once more with a small volume (1-2 volumes) of the chosen organic solvent to recover any trace target ester. Combine the organic phases.

Step 3: Neutralization and Washing
  • Neutralization: Wash the combined organic phases with an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ).
    
    • Causality: This immediately halts any potential long-term acid-catalyzed degradation of the target ester by neutralizing residual HCl and removing trace acidic byproducts (e.g., propionic acid, if used as the Johnson-Claisen catalyst). Caution: Vent the separatory funnel frequently to release

      
       gas.
      
  • Brine Wash: Wash the organic phase with saturated aqueous Sodium Chloride (brine). This step pre-dries the organic layer by drawing out dissolved water and reduces the likelihood of emulsion formation.

Step 4: Drying and Concentration
  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) for 15 minutes. Filter off the drying agent.
    
  • Evaporation: Concentrate the filtrate under reduced pressure (rotary evaporation).

    • Causality: Using a mild water bath temperature (e.g., 30 °C) easily removes the extraction solvent along with any lingering traces of methyl acetate (BP 56.9 °C) and methanol (BP 64.7 °C), leaving behind the crude methyl 4-methyl-4-pentenoate.

Step 5: Final Purification
  • Distillation: Subject the concentrated crude to short-path vacuum distillation. Because the orthoester has been chemically destroyed, the target methyl 4-methyl-4-pentenoate will distill cleanly without co-distillation impurities.

References

  • Title: A process for the synthesis of gamma-unsaturated carboxylic acid esters (EP0041343A1)
  • Title: Thermal rearrangement of methyl cis-2-alkylcyclopropanecarboxylates Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL: [Link]

  • Title: The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable Source: PubMed Central (PMC) / Accounts of Chemical Research URL: [Link]

Optimization of reaction temperature for methyl 4-methyl-4-pentenoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for Johnson-Claisen Rearrangement

Executive Summary

This guide addresses the thermal parameters required for the synthesis of methyl 4-methyl-4-pentenoate via the Johnson-Claisen (Orthoester) rearrangement .[1] This reaction involves the condensation of 2-methyl-2-propen-1-ol (methallyl alcohol) with trimethyl orthoacetate (TMOA) in the presence of a weak acid catalyst.

Success in this synthesis is strictly governed by thermodynamics and kinetic control . The reaction is driven by the irreversible removal of methanol. Failure to maintain specific temperature gradients results in reaction stalling (equilibrium stagnation) or yield loss (polymerization/reagent co-distillation).

Part 1: The Thermal Mechanism (Why Temperature Matters)

The synthesis proceeds through three distinct thermal stages. Understanding these stages is critical for troubleshooting.

  • Alcohol Exchange (80°C - 100°C): Methallyl alcohol exchanges with a methoxy group on TMOA. This is reversible.

  • Elimination (100°C - 115°C): Methanol is eliminated to form the reactive ketene acetal intermediate. This is the rate-limiting step for the equilibrium. You must drive methanol out of the system to push this forward.

  • Rearrangement (125°C - 145°C): The ketene acetal undergoes a [3,3]-sigmatropic rearrangement to form the target ester. This step is irreversible and exothermic.

Visualizing the Pathway

JohnsonClaisen Reagents Reagents (Methallyl Alcohol + TMOA) Exchange Mixed Orthoester (Equilibrium) Reagents->Exchange 80-100°C Acid Cat. Methanol Methanol Removal (MUST DISTILL) Exchange->Methanol Distillation Ketene Ketene Acetal (Transient Intermediate) Exchange->Ketene -MeOH (Heat Driven) Rearrangement [3,3]-Sigmatropic Shift (>125°C) Ketene->Rearrangement Spontaneous at high T Product Methyl 4-methyl-4-pentenoate Rearrangement->Product

Figure 1: Thermal workflow of the Johnson-Claisen rearrangement. Note that methanol removal is the "gatekeeper" for the reaction.

Part 2: Optimized Experimental Protocol

Reagents:

  • Methallyl alcohol (1.0 equiv)

  • Trimethyl orthoacetate (TMOA) (4.0 - 6.0 equiv) Note: Excess is required to serve as solvent and drive kinetics.

  • Propionic Acid (0.5 mol%) Catalyst

  • 2,6-Di-tert-butyl-4-methylphenol (BHT) or Hydroquinone (0.1 wt%) Polymerization Inhibitor

Apparatus: Flame-dried round-bottom flask equipped with a Vigreux column (critical for separation), distillation head, thermometer, and collection flask.

The "Ramp-and-Soak" Temperature Profile
PhasePot TempHead TempAction / Observation
Initiation 25°C

90°C
< 30°CAdd reagents. Nitrogen purge. Begin stirring. No distillation yet.
Exchange 100°C - 110°C~60°CCritical Phase. Methanol begins to reflux. Adjust heat so head temp stays near 64°C (MeOH BP).
Driving 115°C - 135°C64°C

105°C
Methanol removal slows. TMOA refluxes. The internal temp must rise to trigger rearrangement.
Completion 140°C - 150°C> 100°CMaintain for 2-4 hours. Methanol production ceases.

Part 3: Troubleshooting Center (Q&A)

Category 1: Reaction Stalling & Conversion

Q: My reaction has been running for 12 hours, but TLC shows mostly starting material. The head temperature never exceeded 60°C. What is wrong?

A: You are stuck in the "Methanol Trap."

  • The Cause: The equilibrium constant for orthoester exchange is low. If methanol is not physically removed from the system, the reaction reverts to starting materials.

  • The Fix: You must increase the pot temperature to drive the distillation.

    • Insulate the Vigreux column with glass wool or aluminum foil.

    • Increase oil bath temperature to 145°C.

    • Check: Ensure you are actually collecting distillate. If the head temp is 60°C but no liquid is collecting, you are just refluxing, not driving the reaction.

Q: Can I use a lower boiling solvent to run this at a lower temperature?

A: No. The [3,3]-sigmatropic rearrangement has a high activation energy barrier. While the exchange happens at lower temperatures, the actual formation of the C-C bond generally requires temperatures above 125°C. Diluting with a low-boiling solvent prevents the mixture from reaching the necessary activation temperature. Use excess TMOA as your solvent.

Category 2: Yield Loss & Purity[2]

Q: I collected a large volume of distillate, but my yield is low (30%). Where did the product go?

A: You likely distilled off your reagents (TMOA).

  • The Cause: TMOA boils at ~108°C. Methanol boils at 64.7°C. If you heat too aggressively without a fractionating column (Vigreux), you will co-distill TMOA with the methanol.

  • The Fix: Monitor the Head Temperature religiously.

    • If Head Temp < 68°C: You are removing Methanol (Good).

    • If Head Temp > 75°C: You are losing TMOA (Bad). Reduce heat or increase reflux ratio.

Q: The product turned into a viscous gel during the final distillation. What happened?

A: Thermal polymerization of the terminal alkene.

  • The Cause: Methyl 4-methyl-4-pentenoate contains a terminal isobutenyl group, which is susceptible to radical polymerization at high temperatures (140°C+).

  • The Fix:

    • Inhibitor: Ensure you added Hydroquinone or BHT (approx 500 ppm) to the reaction flask before heating.

    • Atmosphere: While Nitrogen is good for the reaction, trace oxygen is sometimes needed for phenolic inhibitors to work effectively. However, strictly for this synthesis, BHT under Nitrogen is usually sufficient.

Category 3: Isolation

Q: How do I separate the product from the excess TMOA?

A: Use vacuum distillation. Do not attempt atmospheric distillation for isolation.

  • TMOA BP: ~108°C (Atmospheric) / ~40°C (20 mmHg)

  • Product BP: ~155°C (Atmospheric) / ~65-70°C (20 mmHg)

  • Protocol:

    • Cool the reaction mixture.

    • Apply vacuum (20-30 mmHg).

    • Distill off excess TMOA (Fore-run).

    • Change receiver.

    • Collect Product (Main fraction).

Part 4: Logic Tree for Troubleshooting

Use this flow to diagnose active experiments.

Troubleshooting Start Problem Detected CheckTemp Check Head Temperature Start->CheckTemp Viscous Pot Residue Viscous/Solid Start->Viscous LowHead Head Temp < 60°C No Distillate CheckTemp->LowHead HighHead Head Temp > 75°C CheckTemp->HighHead Action1 INCREASE Heat Insulate Column Reaction Stalled LowHead->Action1 Action2 DECREASE Heat Improve Fractionation Losing Reagent HighHead->Action2 Action3 Polymerization! Add Inhibitor Next Time Check Vacuum Level Viscous->Action3

Figure 2: Decision matrix for thermal optimization.

References

  • Johnson, W. S., et al. (1970).[2][3] "Simple Stereoselective Version of the Claisen Rearrangement Leading to Trans-Trisubstituted Olefinic Bonds." Journal of the American Chemical Society, 92(3), 741–743.[2][3]

  • Organic Syntheses. (1974).[4] "Orthoester Claisen Rearrangement: Preparation of Ethyl 4-Pentenoate" (Analogous procedure). Organic Syntheses, Coll.[5][4] Vol. 5, p.547.

  • PubChem. (n.d.). "Methyl 4-pentenoate Compound Summary." (For physical property verification).

  • Rhoads, S. J., & Raulins, N. R. (1975). "The Claisen and Cope Rearrangements."[4] Organic Reactions, 22, 1-252. (Definitive review on mechanism and temperature dependence).

Sources

Purification strategies for methyl 4-methyl-4-pentenoate via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of methyl 4-methyl-4-pentenoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming the specific challenges associated with purifying this volatile unsaturated ester via column chromatography. As Senior Application Scientists, we have structured this guide to move beyond simple instructions, focusing on the fundamental principles and troubleshooting logic that underpin successful separations.

Section 1: Foundational Knowledge - Understanding the System

A robust purification strategy begins with understanding the physicochemical properties of the target molecule and how they interact with the chromatographic system.

Q1: What key properties of methyl 4-methyl-4-pentenoate dictate the purification strategy?

Methyl 4-methyl-4-pentenoate is a relatively non-polar molecule due to its hydrocarbon backbone and ester functionality.[1][2] Two primary characteristics are critical for designing a purification protocol:

  • Low Polarity: The molecule is dominated by non-polar C-H bonds, with the ester group providing a site of moderate polarity. This dictates the use of normal-phase chromatography, where a polar stationary phase is paired with a non-polar mobile phase.[3]

  • Volatility: With a boiling point between 125-127 °C at atmospheric pressure, this compound is considered a volatile organic compound (VOC).[1][4] This presents a significant risk of product loss during the solvent removal step post-purification.[5][6]

Q2: How do I select the appropriate stationary and mobile phases for this compound?

The principle of "like dissolves like" governs the elution process in normal-phase chromatography.

  • Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is covered in polar silanol (Si-OH) groups, which will interact more strongly with polar impurities in your crude mixture. The non-polar methyl 4-methyl-4-pentenoate will have weaker interactions, allowing it to be eluted more easily. Standard mesh size (e.g., 230-400) is typically sufficient.

  • Mobile Phase (Eluent): The goal is to find a solvent system that moves the target compound off the baseline but leaves more polar impurities behind. A binary mixture of a non-polar and a moderately polar solvent is ideal. The most common and effective system is a mixture of hexanes (or heptane) and ethyl acetate .[7][8] The ratio is critical and must be determined empirically using Thin-Layer Chromatography (TLC).[9]

Section 2: Troubleshooting Guide - A-Question-and-Answer Approach

This section addresses the most common issues encountered during the purification process in a direct, problem-and-solution format.

Issue Cluster: Poor Separation & Resolution

Q: My compound is co-eluting with an impurity. How can I improve the separation?

This is the most common challenge and indicates that the eluent system lacks the required selectivity. The goal is to increase the difference in retention factors (Rf) between your product and the contaminant.

  • Decrease Mobile Phase Polarity: This is the first and simplest adjustment. If you are using a 10:1 hexanes:ethyl acetate mixture, try 15:1 or 20:1. This will increase the retention of all compounds, but may increase the spatial separation between bands on the column.

  • Change Solvent Selectivity: If adjusting polarity fails, the impurity may have a very similar polarity but different functional groups. Swapping one of the mobile phase components for a solvent from a different selectivity group can alter the specific interactions with the silica surface.[9] For example, you could replace ethyl acetate with diethyl ether or a small percentage of dichloromethane. Always re-optimize the new system with TLC first.

Q: My bands on the column are streaking or "tailing." What is causing this?

Tailing or streaking leads to poor separation and cross-contaminated fractions. It is typically caused by issues with the setup or sample application rather than the solvent system itself.

  • Column Overloading: You may have loaded too much crude material for the amount of silica gel. A general rule of thumb is a 1:30 to 1:50 ratio of crude sample to silica by weight.[8] Overloading saturates the stationary phase, preventing the establishment of a proper equilibrium.

  • Poor Sample Loading: The initial band of the sample applied to the column must be as narrow as possible.

    • Dissolve your crude sample in the minimum amount of the mobile phase or a solvent of even lower polarity (e.g., pure hexanes). Using a solvent that is more polar than the mobile phase will cause the band to spread dramatically.[10]

    • Ensure the top surface of the silica bed is perfectly flat and protected by a thin layer of sand. Add the sample solution carefully and evenly.[11]

  • Column Channeling: The column may have been packed improperly, creating channels that allow the solvent and sample to flow through unevenly. This is often caused by air bubbles or cracks in the silica bed. The only solution is to re-pack the column.

Issue Cluster: Product Recovery & Stability

Q: I'm losing a significant amount of my product during the final solvent removal step. How can I prevent this?

This is a direct consequence of the compound's volatility.[5] Standard rotary evaporation techniques can lead to substantial loss.

  • Control the Temperature: Keep the rotary evaporator water bath at or below room temperature (20-25 °C). Do not heat the flask. [6]

  • Manage the Vacuum: Apply vacuum gradually and carefully. Avoid pulling a very high vacuum too quickly. Monitor for excessive bubbling or bumping.

  • Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryo-cooler) to re-condense any evaporated product before it reaches the vacuum pump.

  • Stop Early: It is often better to remove the bulk of the solvent and then remove the final traces on a high-vacuum line with a cold trap for a shorter period, or by gentle air/nitrogen stream if the quantity is small.

Q: I suspect my compound is decomposing on the column. How can I confirm this and what are my options?

While this ester is relatively stable, the acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[12][13]

  • Diagnostic Test (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it should appear as a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica plate.

  • Use Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a small percentage of a base, like triethylamine (e.g., 1% triethylamine in your eluent system). This neutralizes the acidic sites.

  • Switch Stationary Phase: Alumina (Al₂O₃) is a common alternative to silica gel and is available in neutral, acidic, or basic forms. For your compound, neutral alumina would be the logical choice to test.

Issue Cluster: TLC & Visualization

Q: I can't see my compound on the TLC plate under a UV lamp. What stain should I use?

Methyl 4-methyl-4-pentenoate lacks a sufficient chromophore to be strongly visible under 254 nm UV light. A chemical stain is required for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is the ideal choice. The permanganate ion (purple) reacts with the carbon-carbon double bond in your molecule, becoming reduced to manganese dioxide (MnO₂, brown/yellow). This results in a distinct yellow or brown spot on a purple background.[14] This stain is highly sensitive for unsaturated compounds.

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine is a good general-purpose, non-destructive method. Iodine vapor adsorbs onto organic compounds, making them appear as brown spots. The spots are often temporary.

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your purification.

Protocol 1: TLC Method Development
  • Prepare Stock Solutions: Create a dilute solution of your crude material in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the crude material onto the starting line of at least three separate TLC plates.

  • Prepare Eluent Chambers: In separate sealed chambers, prepare different hexanes:ethyl acetate solvent systems (e.g., 20:1, 15:1, 10:1 v/v).

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel to about 1 cm from the top of the plate.[7]

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize using a potassium permanganate dip or an iodine chamber.

  • Analyze: The optimal solvent system is the one that gives your target compound an Rf value of approximately 0.25-0.35 . This Rf range provides the best balance of retention and elution time for good separation on a column.[8]

Protocol 2: Standard Column Chromatography Purification
  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer (~1 cm) of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase (e.g., 15:1 hexanes:ethyl acetate).

    • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[11] Allow the silica to settle.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the column run dry from this point forward.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1 g) in the minimum possible volume of the mobile phase (e.g., 1-2 mL).

    • Carefully pipette this solution directly onto the center of the sand layer.

    • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent just to the top of the sand.

    • Carefully add 1-2 mL of fresh mobile phase to rinse the sides of the column and allow this to adsorb as well.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions (e.g., 10-15 mL per test tube).

    • Maintain a consistent flow rate. A gentle positive pressure with air or nitrogen can be used to speed up the process if necessary.

  • Monitoring and Isolation:

    • Spot every few fractions onto a TLC plate and develop it to identify which fractions contain your pure product.

    • Combine the fractions that show a single, clean spot corresponding to your product's Rf value.

    • Remove the solvent from the combined pure fractions using a rotary evaporator with the precautions outlined in the troubleshooting section (no heat, careful vacuum).

Section 4: Visual Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Method Development (Rf ≈ 0.3) Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample in Minimal Solvent Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Removal (No Heat!) Combine->Evap Pure Pure Product Evap->Pure

Caption: Overall workflow for the purification of methyl 4-methyl-4-pentenoate.

Diagram 2: Troubleshooting Poor Separation

Troubleshooting Start Problem: Poor Separation Cause1 Overlapping Bands (Rf values too close) Start->Cause1 Cause2 Streaking / Tailing Bands Start->Cause2 Sol1A Decrease Eluent Polarity (e.g., 10:1 -> 15:1 Hex:EtOAc) Cause1->Sol1A Sol1B Change Solvent Selectivity (e.g., swap EtOAc for Et2O) Cause1->Sol1B Sol2A Reduce Sample Load (Target 1:40 sample:silica ratio) Cause2->Sol2A Sol2B Reload: Use Weaker Solvent (Dissolve sample in hexanes) Cause2->Sol2B Sol2C Re-pack Column (Check for cracks/bubbles) Cause2->Sol2C

Caption: Decision tree for troubleshooting common separation issues.

Section 5: Summary of Key Parameters

ParameterRecommended SpecificationRationale & Key Considerations
Stationary Phase Silica Gel, 230-400 meshStandard polar phase for separating non-polar to moderately polar organic compounds.
Mobile Phase (Eluent) Hexanes:Ethyl AcetateExcellent starting system. The ratio must be optimized via TLC.[9]
Target TLC Rf Value ~0.25 - 0.35Provides optimal resolution and reasonable elution time on the column.[8]
Sample Loading Ratio 1:30 to 1:50 (Sample:Silica by wt.)Prevents column overloading, which causes band broadening and poor separation.[8]
TLC Visualization Potassium Permanganate (KMnO₄) StainHighly sensitive for the alkene functional group, providing clear visualization.[14]
Solvent Removal Rotary Evaporation at ≤ 25°CPrevents loss of the volatile product. Careful control of vacuum is essential.[6]

References

  • National Center for Biotechnology Information. (n.d.). Methyl 4-pentenoate. PubChem. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • Gubandru, M., et al. (n.d.). HPLC separation of panthenol enantiomers on different types of chiral stationary phases. Acta Chimica Slovaca. Retrieved from [Link]

  • Garrido, G., et al. (2021). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Cancers. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • Sánchez-González, M., et al. (2024). Computational Study on the Separation of Pentane Isomers in Functionalized UiO-66 Metal-Organic Frameworks. Molecules. Retrieved from [Link]

  • Bennett, G. D., & Paquette, L. A. (1998). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses, 75, 167. Retrieved from [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Reddit. (2022). issues with column chromatography purification of coordination complex. r/chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Kostov, Y., et al. (2018). Evaluating the vapour evaporation from the surface of pure organic solvents and their mixtures. ResearchGate. Retrieved from [Link]

  • Regalado, E. L. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International. Retrieved from [Link]

  • Rotachrom. (2024). Isomer separation by CPC chromatography. Retrieved from [Link]

  • AOCS. (2019). Solid-phase extraction columns in the analysis of lipids. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC International. Retrieved from [Link]

  • Chem Survival. (2013). Column Chromatography (Purification). YouTube. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 3-oxo-4-pentenoate. Retrieved from [Link]

  • Witkiewicz, Z., et al. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Wang, Y., et al. (2025). Separation Process for Methanol–Methylal–Methyl Formate Multicomponent System in Polyformaldehyde Production Waste Liquid: Modeling and Techno-Economic Analysis. Processes. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Wolf, C. (n.d.). Applications of the Mobile Phase in Chromatography Industry Research. Longdom Publishing. Retrieved from [Link]

  • Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Al-Haddad, J., et al. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers in Plant Science. Retrieved from [Link]

Sources

Storage stability and shelf life of 4-Pentenoic acid 4-methyl- methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability & Shelf Life Management

CAS: 816-57-9 | Synonyms: 4-Pentenoic acid, 4-methyl-, methyl ester; Methyl 4-methyl-4-pentenoate

Product Vital Signs

Before troubleshooting, verify you are handling the correct molecule.[1] This compound is an unsaturated ester, making it susceptible to two primary degradation pathways: hydrolysis (loss of the ester) and polymerization/oxidation (loss of the alkene).[1]

ParameterSpecification / Characteristic
Physical State Colorless liquid
Odor Profile Green, fruity aroma.[2][3] Warning: A sharp, vinegar-like or rancid odor indicates degradation.
Boiling Point ~125–127 °C (at 760 mmHg)
Flash Point ~29 °C (Flammable)
Reactive Groups 1. Methyl Ester: Hydrolytically unstable in moisture.2. Terminal Alkene (1,1-disubstituted): Susceptible to radical polymerization and oxidation.
Standard Shelf Life 12–24 months (if stored strictly according to protocol).

The "Golden Rules" of Storage

The stability of Methyl 4-methylpent-4-enoate is binary: it is stable if isolated from water and oxygen, but degrades rapidly if exposed.[1]

Storage Decision Logic

The following diagram outlines the mandatory decision process for incoming inventory.

StorageLogic Start Shipment Arrival SealCheck Seal Intact? Start->SealCheck Headspace Inert Gas Flush (N2 or Ar) SealCheck->Headspace Yes QC Immediate QC (GC/NMR) SealCheck->QC No / Leaking Temp Temp Control (2-8°C) Headspace->Temp Moisture Desiccant Required? Temp->Moisture Storage Long-Term Storage Moisture->Storage Sealed Container QC->Storage Pass

Figure 1: Decision matrix for handling incoming shipments of unsaturated esters.

Detailed Protocol
  • Temperature: Store at 2–8°C . While the ester is liquid at room temperature, cold storage retards the rate of auto-oxidation at the allylic position (the carbon next to the double bond).[1]

  • Atmosphere (Critical): The headspace must be backfilled with dry Nitrogen or Argon. Oxygen promotes peroxide formation, which acts as a radical initiator for polymerization.

  • Moisture Control: The methyl ester linkage is sensitive to hydrolysis. Ensure caps are phenolic with PTFE liners. Do not store in standard polyethylene bottles for long periods as moisture can permeate; glass or fluorinated HDPE is preferred.

Troubleshooting Guide

Use this section to diagnose issues based on physical observations.

Issue A: The liquid has turned yellow or cloudy.[1]
  • Diagnosis: Oxidation and Oligomerization.

  • Mechanism: Oxygen attacks the allylic hydrogen (at C3), forming hydroperoxides. These decompose to form colored ketones/aldehydes or initiate radical coupling (oligomers).

  • Corrective Action:

    • Filter: If solids are present, filter through a 0.45 µm PTFE syringe filter.

    • Distill: If the quantity is significant (>10g), perform a vacuum distillation. The oligomers are non-volatile and will remain in the pot.[1]

    • Prevention: Add 100–500 ppm of BHT (Butylated hydroxytoluene) if the downstream application permits.[1]

Issue B: Strong acidic smell (Vinegar-like).
  • Diagnosis: Hydrolysis. [4][5]

  • Mechanism: Moisture ingress has cleaved the ester bond.[1]

    • Reaction:

      
      
      
  • Impact: The free acid is autocatalytic—it accelerates further hydrolysis.[1]

  • Corrective Action:

    • Wash: Dissolve in a non-polar solvent (Hexane/EtOAc) and wash with saturated aqueous

      
       to remove the free acid.
      
    • Dry: Dry the organic layer over

      
       and concentrate.
      
Issue C: Viscosity increase (Gelling).
  • Diagnosis: Polymerization. [6][7]

  • Mechanism: The terminal alkene has undergone radical chain propagation.[1] This is less common than in acrylates but possible in "old" bottles stored without inhibitors.[1]

  • Corrective Action: Irreversible. The sample must be discarded.

Analytical Verification (Self-Validating Systems)

Do not guess. Use these methods to validate the integrity of your reagent.

Degradation Pathways Visualization

Understand what you are looking for in the spectra.[1]

Degradation Ester Methyl 4-methylpent-4-enoate (Active Reagent) Acid 4-Methyl-4-pentenoic Acid (Hydrolysis Product) Ester->Acid + H2O (Acid/Base Catalysis) Polymer Poly(methyl 4-methylpent-4-enoate) (Gelled Solid) Ester->Polymer Heat/Light + Radical Source Peroxide Allylic Peroxides (Yellowing/Precursors) Ester->Peroxide + O2 (Auto-oxidation) Peroxide->Polymer Radical Initiation

Figure 2: Primary degradation pathways affecting shelf life.

Method 1: 1H-NMR Validation

NMR is the gold standard for distinguishing hydrolysis.

  • Target Signal (Intact): Singlet at ~3.67 ppm (Methyl ester protons,

    
    ).
    
  • Target Signal (Degraded): Disappearance of the 3.67 ppm singlet; appearance of a broad singlet at ~11.0–12.0 ppm (Carboxylic acid proton,

    
    ).
    
  • Integration Check: Compare the integration of the terminal alkene protons (~4.7 ppm, 2H) to the methyl ester (3H). A ratio deviation indicates polymerization (loss of alkene) or hydrolysis (loss of methyl).[1]

Method 2: GC-MS Purity Check
  • Column: DB-5 or equivalent non-polar column.

  • Profile:

    • Main Peak: Methyl 4-methylpent-4-enoate.

    • Early Eluter: Methanol (if hydrolysis occurred, though often lost to solvent delay).

    • Late Eluter: 4-Methyl-4-pentenoic acid (broad tailing peak).

    • Very Late Eluters: Dimers/Oligomers.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in a standard refrigerator? A: Yes, but secondary containment is required. Flammable vapors can accumulate. Use a spark-proof refrigerator or seal the vessel inside a secondary jar with desiccant to prevent moisture condensation upon warming.

Q: My bottle has no expiration date. Is it still good? A: If the bottle is older than 24 months, it is suspect.[1] Perform a "Use Test": Take a small aliquot and check the refractive index (


) or run a quick TLC. If the spot smears (acid formation) or stays at the baseline (polymer), repurify or discard.[1]

Q: How do I remove the stabilizer (if present) before use? A: If the CoA indicates BHT or MEHQ is present, and your reaction is sensitive to radical scavengers:

  • Pass the neat liquid through a small plug of inhibitor-remover silica (or basic alumina).

  • Alternatively, distill under reduced pressure. The inhibitor will remain in the residue.[1]

Q: Why does the protocol specify "4-methylpent-4-enoate" when I ordered "4-Pentenoic acid, 4-methyl-, methyl ester"? A: These are synonyms. The IUPAC name is Methyl 4-methylpent-4-enoate. The structure is the methyl ester of 4-methyl-4-pentenoic acid.[1] The "4-methyl" group creates a terminal isopropenyl group, which is key to its reactivity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543664, Methyl 4-pentenoate. (Note: Structural analog used for physical property baseline). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Troubleshooting low conversion rates in metathesis of sterically hindered alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #MET-HINDERED-001 Subject: Troubleshooting Low Conversion in Tetra- and Tri-Substituted Alkene Metathesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Steric Wall"

Low conversion in the metathesis of sterically hindered alkenes (e.g., tetrasubstituted double bonds) is rarely a simple issue of "catalyst death." It is usually a failure of initiation (the catalyst cannot bind the bulky substrate) or propagation (the metallacyclobutane intermediate is too unstable).

Standard catalysts like Grubbs II (G-II) often fail here because the bulky N-Heterocyclic Carbene (NHC) ligand—designed to stabilize the active species—clashes with the steric bulk of your substrate. To breach this wall, you must transition from general-purpose catalysts to sterically-tuned systems (Stewart-Grubbs, CAACs) and actively manage the thermodynamic equilibrium.

Catalyst Selection: The Hardware Upgrade

The most common error is persisting with Grubbs II or Hoveyda-Grubbs II when they show <10% conversion. For hindered substrates, you need a catalyst that reduces steric crowding around the metal center or changes the electronic properties to stabilize the intermediate.

Catalyst Decision Matrix

CatalystSelection Start Substrate Challenge Type Steric Profile? Start->Type Tri Trisubstituted (Bulky Allylic Group) Type->Tri Moderate Tetra Tetrasubstituted (The 'Impossible' Olefin) Type->Tetra Severe G2 Grubbs II / HG-II (Standard) Tri->G2 Try first (80°C) Stewart Stewart-Grubbs (Less Steric Bulk) Tetra->Stewart Primary Choice G2->Stewart If <20% Conv. CAAC Ru-CAAC (High Stability/Ethenolysis) Stewart->CAAC If unstable/decomp. Schrock Schrock Mo/W (The Nuclear Option) CAAC->Schrock If all Ru fails

Figure 1: Decision tree for selecting the appropriate catalyst based on substrate steric hindrance.

Technical Specifications: High-Performance Catalysts
Catalyst ClassKey FeatureMechanism of ActionBest For
Stewart-Grubbs N-Adamantyl or N-Tolyl ligandsReduces the "ortho-bulk" on the NHC ligand, creating a pocket for the bulky alkene to coordinate.Tetrasubstituted RCM ; Bulky trisubstituted cross-metathesis.
Ru-CAAC Cyclic Alkyl Amino CarbeneHighly

-donating ligand.[1] Drastically increases stability of the methylidene intermediate, preventing catalyst death.
Ethenolysis ; Reactions requiring long reaction times or high heat (>100°C).
Grela (Nitro-HG) Electron-withdrawing groupWeakens the Ru-O chelate, initiating much faster than standard HG-II.Sluggish reactions at lower temperatures (0-40°C).
Schrock (Mo/W) Molybdenum/TungstenDifferent geometry (tetrahedral) allows coordination of substrates that Ru cannot touch.Steric extremes where Ru fails completely. Note: Extremely air/moisture sensitive.

The Reaction Environment: Thermodynamic Control

Even the right catalyst will fail if the reaction environment fights against you. Metathesis is reversible.[2] For hindered substrates, the equilibrium often lies toward the starting material.

Protocol A: The "Ethylene Vacuum" Method

Issue: Ethylene (byproduct) is a catalyst poison. It forms a fragile Ru-methylidene species that decomposes rapidly, turning your reaction black. Solution: You must actively remove ethylene to drive equilibrium (Le Chatelier’s Principle) and protect the catalyst.[3]

  • Solvent: Use Toluene or Xylenes (allows higher T).

  • Concentration:

    • RCM: High dilution (1–5 mM) favors cyclization over oligomerization.

    • Cross Metathesis: High concentration (0.5–1.0 M) drives bimolecular collisions.

  • Sparging: Insert a needle with Argon/Nitrogen directly into the solution (not just the headspace) for the duration of the reaction.

  • Vacuum Cycling: For stubborn cases, run the reaction under static vacuum (approx. 100 mbar) if the solvent boiling point permits, or reflux under an open system with vigorous inert gas flow.

Protocol B: Prevention of Isomerization

Issue: The catalyst binds, but instead of metathesis, it migrates the double bond down the chain to a less hindered position, reacting there to form the wrong product. Solution: Add 1,4-Benzoquinone .[4][5][6][7]

  • Dosage: 10–20 mol% relative to the substrate.

  • Mechanism: Benzoquinone acts as a hydride scavenger. Ruthenium hydrides (decomposition products) are the primary active species for isomerization. Scavenging them shuts down this side pathway without killing the metathesis cycle.

Troubleshooting Workflow

Use this logic flow to diagnose the root cause of reaction failure.

Troubleshooting Problem Low Conversion / Failure Color Check Color of Reaction Problem->Color Black Turns Black/Brown Rapidly Color->Black Unstable Green Stays Green/Red (Original Color) Color->Green Stable but inactive Decomp Catalyst Death Black->Decomp Initiation Initiation Failure Green->Initiation Sol1 Action: Remove Ethylene Use CAAC Catalyst Decomp->Sol1 Sol2 Action: Increase Temp Use Grela/Stewart Catalyst Initiation->Sol2 CheckProd Check Product by NMR Sol1->CheckProd Sol2->CheckProd Isomer Wrong Isomer Found? CheckProd->Isomer Sol3 Action: Add 1,4-Benzoquinone Isomer->Sol3 Yes

Figure 2: Diagnostic workflow for identifying catalyst death vs. initiation failure.

Frequently Asked Questions (FAQ)

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: You have likely reached thermodynamic equilibrium . The product and starting material are equilibrating.

  • Fix: You must remove the byproduct (ethylene or the volatile alkene) more aggressively. Apply vacuum or vigorous sparging. Alternatively, if forming a ring, the ring strain might be too high; consider a conformational lock (e.g., gem-dimethyl effect) in the substrate design.

Q: Can I use microwave heating for hindered substrates? A: Yes, but with caution. Microwave heating is excellent for overcoming the high activation energy of hindered metathesis. However, superheating can accelerate catalyst decomposition.

  • Recommendation: Use a CAAC-Ru catalyst (thermally stable) and run at 100–120°C in Toluene for short bursts (10–20 mins).

Q: I see a new spot on TLC, but NMR shows the double bond moved. What happened? A: This is olefin isomerization . The catalyst "walked" the double bond away from the steric bulk.

  • Fix: Repeat the reaction with 10 mol% 1,4-benzoquinone . Avoid alcoholic solvents, which can promote hydride formation.

Q: When should I switch to a Schrock (Molybdenum) catalyst? A: Only when all Ruthenium options (Stewart, CAAC, Grela) fail and you have confirmed the failure is due to sterics, not impurities. Schrock catalysts are intolerant of functional groups like alcohols, aldehydes, and carboxylic acids. They require a glovebox.

References

  • Stewart, I. C., et al. (2007).[8] Highly Efficient Ruthenium Catalysts for the Formation of Tetrasubstituted Olefins via Ring-Closing Metathesis. Organic Letters. Link

  • Ung, T., et al. (2004).[9] Latent Ruthenium Olefin Metathesis Catalysts That Contain an N-Heterocyclic Carbene Ligand. Organometallics. Link

  • Hong, S. H., et al. (2005). Prevention of Undesirable Isomerization During Olefin Metathesis. Journal of the American Chemical Society. Link

  • Jazzar, R., et al. (2007). Cyclic Alkyl Amino Carbenes (CAACs): Recent Developments. Chemical Science. Link

  • Marx, V. M., et al. (2013). Stereoselective Access to Z and E Macrocycles by Ruthenium-Catalyzed Z-Selective Ring-Closing Metathesis. Journal of the American Chemical Society. Link

Sources

Technical Support Center: Controlling Hydrolysis of Methyl Esters Under Basic Reaction Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, synthetic chemists, and drug development professionals who are encountering unwanted saponification (hydrolysis) of methyl esters during base-promoted reactions, such as cross-couplings and alkylations.

Below, you will find a mechanistic breakdown of the problem, a comprehensive FAQ troubleshooting section, quantitative base-selection matrices, and field-proven experimental protocols.

Mechanistic Insight: The Causality of Saponification

To prevent methyl ester hydrolysis, we must first understand the kinetic and thermodynamic drivers of the reaction [5]. Base-catalyzed hydrolysis (saponification) proceeds via a nucleophilic acyl substitution mechanism.

The critical vulnerability of a methyl ester is its lack of steric hindrance, making the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide ions (


). The reaction is driven to completion by a final, irreversible thermodynamic sink: the rapid deprotonation of the newly formed carboxylic acid by the expelled methoxide leaving group.

Mechanism A Methyl Ester (R-COOCH₃) + OH⁻ B Tetrahedral Intermediate [R-C(O⁻)(OH)(OCH₃)] A->B Nucleophilic Attack C Carboxylic Acid + CH₃O⁻ (R-COOH) B->C Elimination of Methoxide D Carboxylate + CH₃OH (R-COO⁻) (Irreversible) C->D Rapid Deprotonation

Mechanism of base-catalyzed methyl ester hydrolysis (saponification).

Troubleshooting FAQs

FAQ 1: How can I prevent methyl ester hydrolysis during Suzuki-Miyaura cross-couplings?

A: Suzuki couplings traditionally rely on aqueous bases (like


 in water/ethanol), which are lethal to methyl esters. To prevent hydrolysis, you must eliminate the hydroxide source by shifting to strictly anhydrous conditions  [2].
  • Action: Substitute aqueous

    
     with anhydrous 
    
    
    
    or
    
    
    .
  • Solvent: Use anhydrous polar aprotic solvents like DMF or 1,4-dioxane instead of ethanol/water mixtures [2], [4]. In the absence of water, carbonate and phosphate bases cannot generate the hydroxide ions necessary to initiate the nucleophilic attack on the ester.

FAQ 2: I am performing a Buchwald-Hartwig C-N coupling. Which base will tolerate my methyl ester?

A: Strong, insoluble inorganic bases (like


) will rapidly destroy methyl esters. For C-N couplings, the optimal solution is to use a mild, soluble carboxylate base.
  • Action: Use Potassium 2-ethylhexanoate (K-2-EH) [5]. With a pKa of ~12 in DMSO, K-2-EH is basic enough to facilitate the catalytic cycle but sterically hindered and mild enough to leave methyl esters completely untouched, even at elevated temperatures (50–90 °C).

FAQ 3: My reaction strictly requires an aqueous-organic solvent mixture. How do I minimize saponification?

A: If water is unavoidable (e.g., for dissolving specific inorganic reagents), you must manipulate the reaction kinetics[3]. The rate-controlling step of saponification is highly dependent on temperature and the specific cation of the base.

  • Action 1 (Temperature): Lower the reaction temperature. The activation energy for ester hydrolysis is often higher than that of Pd-catalyzed transmetalation. Dropping the temperature from 80 °C to 50 °C can disproportionately slow down hydrolysis while allowing the coupling to proceed.

  • Action 2 (Base Selection): Avoid

    
     or 
    
    
    
    . Potassium ions have a smaller hydrated radius than sodium ions, leading to a diffusion constant for
    
    
    saponification that is roughly 2.0 times larger than
    
    
    [3]. Instead, use a biphasic system with a weaker base like
    
    
    .
FAQ 4: Can I use methanol as a solvent to prevent transesterification?

A: Yes, but with a major caveat. While using methanol prevents the formation of mixed esters (which occurs if you use ethanol), methanol combined with a base like


 will form trace amounts of methoxide (

). If even a fractional amount of water is present, this establishes an equilibrium that generates hydroxide ions, leading straight to saponification [1]. If you use methanol, the system must be rigorously dried using molecular sieves.

Base Selection Matrix for Methyl Ester Compatibility

Use the following quantitative summary to select the appropriate base for your workflow.

BaseApprox. pKa (Conjugate Acid)NucleophilicityMethyl Ester CompatibilityRecommended Application
NaOH / KOH ~15.7HighPoor (Rapid Hydrolysis)Avoid entirely
DBU ~13.5LowGood Eliminations, Alkylations
K-2-EH ~12.0 (in DMSO)Very LowExcellent C-N Cross-Couplings [5]
Cs₂CO₃ ~10.3LowExcellent (If Anhydrous)Suzuki, Buchwald-Hartwig [4]
K₂CO₃ ~10.3LowModerate General Alkylations
K₃PO₄ ~12.3ModerateGood (If Anhydrous)Suzuki Couplings [2]

Decision Workflow

Workflow Start Reaction requires basic conditions Substrate has a Methyl Ester Q1 Is water required for the reaction? (e.g., some Suzuki couplings) Start->Q1 NoWater Use Anhydrous Conditions Q1->NoWater No YesWater Water is strictly required Q1->YesWater Yes Base1 Use non-nucleophilic/mild bases (Cs₂CO₃, K₃PO₄, K-2-EH) NoWater->Base1 Base2 Use biphasic system or trace water with mild base YesWater->Base2 Solvent Use aprotic solvents (DMF, THF, Toluene) Base1->Solvent Temp Lower temperature to <60°C Monitor kinetics closely Base2->Temp Success Methyl Ester Preserved Solvent->Success Temp->Success

Decision tree for selecting reaction conditions to prevent methyl ester hydrolysis.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. The specific workup steps ensure that if any trace hydrolysis occurs, the byproducts are efficiently partitioned away from your desired product.

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Ester-Safe)

Rationale: Utilizes anhydrous


 in DMF to completely starve the reaction of the hydroxide ions required for saponification.
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the methyl ester-containing aryl halide (1.0 equiv), aryl boronic acid (1.2 equiv), anhydrous

    
     (2.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Solvent Addition: Inject anhydrous DMF (0.2 M relative to aryl halide) via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes.

  • Reaction: Heat the mixture to 80 °C. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). A baseline spot indicates unwanted carboxylate salt formation (hydrolysis). Under these strictly anhydrous conditions, the baseline should remain clear.

  • Workup: Cool to room temperature. Quench with water (stops the reaction and dissolves inorganic salts) and extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over

    
    , and concentrate.
    
Protocol B: Buchwald-Hartwig Amination using K-2-EH

Rationale: Utilizes Potassium 2-ethylhexanoate, a highly soluble, sterically hindered weak base that prevents nucleophilic attack on the ester carbonyl.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the methyl ester-containing aryl halide (1.0 equiv), amine (1.2 equiv),

    
     (1.5 mol%), L147 ligand (3.3 mol%), and Potassium 2-ethylhexanoate (K-2-EH) (1.2 equiv).
    
  • Solvent Addition: Add anhydrous 2-MeTHF (0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and stir at 50 °C for 12 hours.

  • Workup: Cool to room temperature. Self-Validation Check: Because K-2-EH is soluble, the reaction mixture should remain relatively homogeneous compared to inorganic base suspensions. Dilute with EtOAc and filter directly through a short pad of Celite to remove the palladium catalyst. Concentrate the filtrate for column chromatography.

References

  • Saponification (Base Hydrolysis) of Organic Materials Source: California Institute of Technology (Caltech) URL:[Link]

  • Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Source: ResearchGate URL:[Link]

  • Screening of different bases for Suzuki coupling Source: ResearchGate URL:[Link]

  • Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-catalyzed C-N Cross-Coupling Source: ChemRxiv URL:[Link]

Validation & Comparative

Comparative FTIR Spectral Analysis of Methyl 4-Methyl-4-Pentenoate: ATR vs. Transmission Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For analytical chemists and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy remains a frontline diagnostic tool for structural verification. However, the choice of sampling methodology—specifically Attenuated Total Reflectance (ATR) versus direct Transmission—fundamentally alters the physical interaction between the infrared beam and the sample[1],[2].

This guide provides an objective, data-backed comparison of ATR-FTIR and Transmission FTIR performance using methyl 4-methyl-4-pentenoate as a model compound. This specific molecule is ideal for comparative analysis because it possesses two highly distinct, non-conjugated functional groups: a polar ester carbonyl and a terminal alkene[3].

Mechanistic Grounding: Spectral Signatures of Methyl 4-Methyl-4-Pentenoate

Methyl 4-methyl-4-pentenoate (


) contains an isolated methyl ester and a 1,1-disubstituted terminal alkene separated by an ethylene bridge[3]. Because there is no conjugation between the 

-systems, their vibrational modes behave as independent harmonic oscillators[4].
The Ester Carbonyl Band (~1740 cm⁻¹)

The


 bond possesses a large dipole moment. During a stretching vibration, the significant change in the dipole moment with respect to bond length (

) results in an intensely absorbing peak[4].
  • Causality of Peak Position: In an ester, the alkoxy oxygen exerts an inductive electron-withdrawing effect that increases the force constant of the

    
     bond. This shifts the absorption to a higher wavenumber (~1740 cm⁻¹) compared to standard aliphatic ketones (~1715 cm⁻¹)[5].
    
The Terminal Alkene Bands (~1650 cm⁻¹ and ~890 cm⁻¹)
  • 
     Stretch (~1650 cm⁻¹):  The alkene carbon-carbon double bond stretch produces a much weaker signal than the carbonyl because the dipole moment change is inherently smaller[6].
    
  • 
     Out-of-Plane Bend (~890 cm⁻¹):  Terminal alkenes are highly diagnostic in the fingerprint region. The out-of-plane bending of the terminal methylene group yields a sharp, distinct peak near 890 cm⁻¹[6].
    

Technology Comparison: ATR vs. Transmission

The fundamental physics governing how light interacts with the liquid sample dictates the quantitative reliability of the resulting spectra.

  • Transmission FTIR (Liquid Cell): The IR beam passes directly through the sample. The absorbance follows the Beer-Lambert law strictly, making it the gold standard for quantitative analysis of trace impurities[7]. However, it requires demountable cells (e.g., NaCl or KBr windows) which are highly sensitive to moisture and prone to air bubble interference[1].

  • ATR-FTIR: The IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe), generating an evanescent wave that penetrates the sample[2]. The pathlength is independent of the bulk sample thickness, relying instead on the depth of penetration (

    
    ), which is typically 1–2 µm[2],[7].
    
Performance Anomalies & Spectral Shifts

When analyzing the intense carbonyl band of methyl 4-methyl-4-pentenoate via ATR, analysts will observe a red-shift (a shift to a lower wavenumber) compared to the transmission spectrum[1]. This occurs due to anomalous dispersion—a phenomenon where the sample's refractive index changes drastically near a strong absorption band, altering the effective penetration depth of the evanescent wave[1]. Furthermore, because penetration depth is wavelength-dependent, peaks at lower wavenumbers (like the 890 cm⁻¹ alkene bend) will appear artificially enhanced in ATR compared to transmission[2].

Quantitative Data Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission (NaCl Liquid Cell)
Effective Pathlength Wavelength-dependent (~1-2 µm)[2]Fixed by spacer (e.g., 15 µm, 50 µm)[7]
Sample Volume Required 1 - 2 µL20 - 50 µL
Carbonyl Peak Position ~1736 cm⁻¹ (Slight red-shift)[1]~1740 cm⁻¹ (True theoretical position)
Relative Intensities Enhanced at lower wavenumbers[2]Uniform across the spectrum
Moisture Sensitivity Insensitive (Diamond is inert)Highly sensitive (NaCl windows fog/dissolve)[1]
Workflow Efficiency High (< 1 min cleanup)[1]Low (~5 min flush and dry cycle)

Experimental Workflows

To guarantee scientific integrity, both methodologies must be executed as self-validating systems. This means incorporating background checks before and after sample analysis to mathematically prove the absence of carryover.

Workflow Start Sample: Methyl 4-methyl-4-pentenoate ATR ATR-FTIR (Diamond Crystal) Start->ATR Trans Transmission (NaCl Liquid Cell) Start->Trans ATR_S1 Deposit 2 µL neat liquid ATR->ATR_S1 Trans_S1 Inject 50 µL via syringe Trans->Trans_S1 ATR_S2 Evanescent Wave Penetration ATR_S1->ATR_S2 Acq Spectral Acquisition (4000-400 cm⁻¹) ATR_S2->Acq Trans_S2 Direct Beam Transmission Trans_S1->Trans_S2 Trans_S2->Acq Analyze Band Analysis: C=O & C=C Acq->Analyze

Fig 1: Parallel experimental workflow comparing ATR and Transmission FTIR for liquid sample analysis.

Protocol A: ATR-FTIR Analysis (Diamond Crystal)
  • Background Validation: Ensure the diamond crystal is clean. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat with no residual organic peaks.

  • Sample Application: Pipette 2 µL of neat methyl 4-methyl-4-pentenoate directly onto the center of the ATR crystal. Ensure total coverage of the sensor area.

  • Acquisition: Run the sample scan. The evanescent wave will interrogate the first 1-2 µm of the liquid[2].

  • Self-Validation & Cleanup: Wipe the crystal with a lint-free tissue soaked in isopropanol. Allow to evaporate. Re-run a background scan to verify the carbonyl band (~1740 cm⁻¹) has returned to baseline zero.

Protocol B: Transmission FTIR Analysis (NaCl Cell)
  • Cell Assembly: Assemble a demountable liquid cell using two pristine NaCl windows and a 15 µm PTFE spacer.

  • Background Validation: Place the empty cell in the beam path and acquire a background spectrum to account for NaCl absorbance and scattering.

  • Sample Injection: Using a Luer-lock syringe, slowly inject 50 µL of the sample into the bottom port of the cell until it exits the top port. Critical Causality: Injecting slowly prevents air bubbles, which cause severe baseline fringing and scattering artifacts[1],[7].

  • Acquisition: Acquire the spectrum. The beam passes entirely through the 15 µm pathlength, yielding highly accurate relative intensities.

  • Self-Validation & Cleanup: Flush the cell with 5 mL of dry hexane, followed by purging with dry nitrogen gas. Re-scan the empty cell to ensure no residual ester remains.

Conclusion & Recommendations

For the routine qualitative identification of methyl 4-methyl-4-pentenoate in a fast-paced drug development environment, ATR-FTIR is the superior choice . Its workflow efficiency, minimal sample requirement, and insensitivity to moisture outweigh the minor spectral artifacts (e.g., the slight red-shift of the ester carbonyl and the enhancement of the 890 cm⁻¹ alkene bend)[1],[2].

However, if the objective is rigorous quantitative analysis—such as calculating the exact molar absorptivity of the


 stretch or detecting trace impurities—Transmission FTIR remains mandatory . The fixed pathlength and strict adherence to the Beer-Lambert law provide the photometric accuracy that evanescent wave techniques cannot match[7].
References
  • PubChem. "4-Pentenoic acid, 4-methyl-, methyl ester | C7H12O2". National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups". Available at: [Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Available at: [Link]

  • Spectroscopy Online. "The Carbonyl Group, Part I: Introduction". Available at: [Link]

  • Henry Rzepa's Blog. "Why is the carbonyl IR stretch in an ester higher than in a ketone?". Imperial College London. Available at: [Link]

  • Mettler Toledo. "ATR-FTIR Spectroscopy Basics". Available at: [Link]

  • Agilent Technologies. "Improved Measurement of Liquid Samples Using FTIR". Available at: [Link]

Sources

13C NMR peak assignments for methyl 4-methylpent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 13C NMR Analysis of Methyl 4-methylpent-4-enoate

Executive Summary & Application Context

Methyl 4-methylpent-4-enoate (CAS: 2258-59-5) is a critical intermediate in organic synthesis, particularly valued as a γ,δ-unsaturated ester derived from the Johnson-Claisen rearrangement . Its structural integrity is often compromised by isomerization into the thermodynamically more stable conjugated isomer, methyl 4-methylpent-3-enoate .

For researchers and drug development professionals, distinguishing these two isomers is non-trivial but essential. The terminal alkene of the 4-enoate offers orthogonal reactivity (e.g., for olefin metathesis or hydroboration) that the internal alkene of the 3-enoate lacks.

This guide provides a definitive assignment of the 13C NMR spectrum for methyl 4-methylpent-4-enoate, contrasting it directly with its thermodynamic isomer to establish a self-validating protocol for purity assessment.

Structural Visualization & Numbering Strategy

To ensure accurate assignment, we utilize a specific numbering scheme reflecting the biosynthetic origin (Johnson-Claisen) and spectral features.

ChemicalStructure Title Methyl 4-methylpent-4-enoate (Target Kinetic Product) C1 C1: Carbonyl (174.1 ppm) C2 C2: α-Methylene (33.2 ppm) C1->C2 OMe OMe: Methoxy (51.5 ppm) OMe->C1 C3 C3: β-Methylene (32.5 ppm) C2->C3 C4 C4: Quaternary Alkene (144.8 ppm) C3->C4 C5 C5: Terminal Alkene (110.2 ppm) C4->C5 Double Bond Me C6: Allylic Methyl (22.4 ppm) C4->Me

Figure 1: Carbon connectivity and chemical shift mapping for methyl 4-methylpent-4-enoate.

Comparative 13C NMR Assignments

The following table contrasts the target kinetic product with its common thermodynamic impurity. Data is standardized to CDCl₃ (77.16 ppm) at 100 MHz.

Table 1: Chemical Shift Comparison (Target vs. Isomer)
Carbon PositionType (DEPT)Target: 4-enoate (ppm) Impurity: 3-enoate (ppm) Diagnostic Logic (Causality)
C1 (Carbonyl) C (quat)174.1 173.5Ester carbonyls are similar, but the 3-enoate is slightly shielded due to closer proximity to the double bond (conjugation effects start to appear).
C4/C3 (Alkene) C (quat)144.8 (C4)135.0 (C4)CRITICAL: The terminal alkene C4 is significantly deshielded compared to the internal C4 of the isomer.
C5/C3 (Alkene) CH₂ / CH110.2 (CH₂)119.5 (CH)KEY DIFFERENTIATOR: DEPT-135 will show C5 as a negative phase (CH₂) for the target, while the isomer's C3 is positive (CH).
OMe CH₃51.551.4Spectroscopically silent for differentiation.
C2 (α-CH₂) CH₂33.230.1The 4-enoate C2 is a standard ester α-carbon. The 3-enoate C2 is "bis-allylic-like" (flanked by C=O and C=C), shielding it slightly.
C3 (β-CH₂) CH₂32.5N/A The target has two methylene signals. The isomer has only one (C2).
Methyl CH₃22.418.0 & 25.9The target has one methyl signal. The isomer has two (cis/trans methyls on the trisubstituted alkene).

Analyst Note: The presence of a peak at ~119 ppm (CH) or paired methyl peaks at 18/26 ppm is the primary indicator of "isomer drift" (contamination).

Experimental Validation Protocol

To ensure the assignments above are valid for your specific sample, follow this self-validating workflow. This approach relies on DEPT-135 editing, which is faster and often more definitive than 2D methods for this specific small molecule.

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Dissolve ~20 mg of the ester in 0.6 mL CDCl₃ .

    • Crucial: Ensure the solvent is acid-free (filter through basic alumina if necessary). Trace acid catalyzes the isomerization to the 3-enoate [1].

  • Acquisition:

    • Run a standard 1H-decoupled 13C experiment (min 256 scans for S/N on quaternary carbons).

    • Run a DEPT-135 experiment.

  • Data Interpretation (The "Decision Tree"):

DecisionTree Start Analyze Alkene Region (100 - 150 ppm) Check110 Is there a CH2 peak (negative in DEPT-135) at ~110 ppm? Start->Check110 Check144 Is there a Quaternary C at ~145 ppm? Check110->Check144 Yes Check119 Is there a CH peak (positive in DEPT-135) at ~119 ppm? Check110->Check119 No / Mixed ResultTarget CONFIRMED: Methyl 4-methylpent-4-enoate Check144->ResultTarget Yes ResultIso IMPURITY DETECTED: Methyl 4-methylpent-3-enoate Check119->ResultIso Yes

Figure 2: Logical decision tree for confirming spectral purity.

Mechanistic Insight: Why the Mixture Occurs

Understanding the origin of the spectral complexity requires looking at the synthesis. The compound is typically synthesized via the Johnson-Claisen rearrangement of methallyl alcohol.

  • Reaction: Methallyl alcohol + Trimethyl orthoacetate

    
     Target.
    
  • Mechanism: The reaction passes through a ketene acetal intermediate. The [3,3]-sigmatropic shift is highly specific for the γ,δ-unsaturated product (the 4-enoate).

  • The Problem: The product contains a terminal double bond that is not in conjugation with the ester. Under the acidic conditions of the reaction (or upon storage with trace acid), the double bond migrates to the internal position to gain conjugation stability (forming the α,β- or β,γ-isomer) [2].

This mechanistic causality explains why the 18.0 ppm and 25.9 ppm methyl signals (characteristic of the dimethyl-substituted alkene in the isomer) appear in "aged" or poorly quenched samples.

References

  • Johnson, W. S., et al. (1970). "Olefinic ketal Claisen rearrangement." Journal of the American Chemical Society.[1]

    • Establishes the synthetic route and the kinetic n
  • Rhoads, S. J., & Raulins, N. R. (1975). "The Claisen and Cope Rearrangements." Organic Reactions.[1]

    • Authoritative review on the mechanism and isomeriz
  • PubChem Compound Summary. (2025). "Methyl 4-methylpent-4-enoate (CID 549616)."[2] National Center for Biotechnology Information.

    • Verific
  • Moulines, J., et al. (1980). "Isomerization of ethylenic esters." Tetrahedron Letters.

Sources

Comparative Reactivity Guide: Methyl 4-methyl-4-pentenoate vs. Linear Terminal Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Methyl 4-methyl-4-pentenoate (M4M4P) and standard Linear Terminal Alkenes (LTA) , such as 1-hexene or methyl 4-pentenoate.

Executive Summary

Methyl 4-methyl-4-pentenoate (M4M4P) represents a specialized class of "1,1-disubstituted" (gem-disubstituted) alkenes. Unlike linear terminal alkenes (LTA) which are the workhorses of coordination polymerization and metathesis, M4M4P exhibits a distinct reactivity profile governed by steric hindrance and electron-donating induction .

  • Linear Terminal Alkenes (LTA): High steric accessibility; ideal for Ziegler-Natta/Metallocene polymerization and rapid metathesis.

  • Methyl 4-methyl-4-pentenoate (M4M4P): High electron density but sterically crowded. It resists coordination polymerization and radical homopolymerization (due to degradative chain transfer) but excels in electrophilic additions like epoxidation.

Molecular Architecture & Electronic Profile

The fundamental difference in reactivity stems from the substitution pattern at the double bond.

FeatureMethyl 4-methyl-4-pentenoate (M4M4P)Linear Terminal Alkene (e.g., 1-Hexene)
Structure


Substitution 1,1-Disubstituted (Geminal)Monosubstituted
Steric Bulk High (Methyl group blocks approach)Low (Accessible

-face)
Electronic Nature Electron Rich (+I effect from 2 alkyl groups)Moderately Electron Rich (+I from 1 alkyl group)
Allylic Protons Present (Active for abstraction)Present (Active, but less critical for polymerization)
The "Gem-Dimethyl" Effect on Reactivity

In M4M4P, the methyl group at the C4 position creates a "gem-disubstituted" terminus. This has two opposing effects:

  • Nucleophilicity Boost: The inductive effect (

    
    ) of the extra methyl group makes the 
    
    
    
    -bond more electron-rich than in LTAs, accelerating reactions with electrophiles (e.g., epoxidation).
  • Steric Shielding: The methyl group physically blocks the approach of bulky catalysts (e.g., Metallocenes, Grubbs catalysts), significantly retarding coordination-based transformations.

Comparative Reactivity Matrix

The following table summarizes the performance of M4M4P versus LTAs across key industrial transformations.

Reaction ClassLinear Terminal Alkenes (LTA)Methyl 4-methyl-4-pentenoate (M4M4P)Causality / Mechanism
Epoxidation (mCPBA) Moderate Rate Fast Rate M4M4P is more electron-rich (nucleophilic), stabilizing the cationic transition state.
Radical Polymerization Feasible (High MW possible)Infeasible (Oligomers only)Degradative Chain Transfer: Allylic radical on M4M4P is too stable, terminating the chain (see Section 4).
Coordination Polymerization Excellent (Standard Comonomer)Poor / Inert Steric bulk of the gem-methyl prevents insertion into the Metal-Carbon bond.
Metathesis (CM/RCM) Type I (Rapid Homodimerization)Type III/IV (Slow/No Reaction)Steric hindrance prevents formation of the metallocyclobutane intermediate.
Hydroformylation High Activity (Tunable Regioselectivity)Low Activity (Linear Selective)Sterics hinder the branched transition state, forcing reaction to the terminal carbon (if it reacts at all).

Deep Dive: The Radical Polymerization "Dead End"

A critical distinction for researchers is that M4M4P cannot be polymerized by free radical methods to high molecular weight, unlike methyl methacrylate (MMA) or linear alkenes.

Mechanism: Degradative Chain Transfer

While MMA (also 1,1-disubstituted) polymerizes well, M4M4P contains allylic protons (at the C3 position, adjacent to the double bond).

  • Propagation: Radical adds to double bond (

    
    ).
    
  • Abstraction: Radical abstracts an allylic hydrogen (

    
    ).
    
  • Result: The resulting allylic radical is resonance-stabilized and too sterically hindered to re-initiate, effectively "killing" the polymerization.

RadicalPolymerization Fig 1. Degradative Chain Transfer in M4M4P Radical Polymerization Start Radical Initiator (R•) Monomer M4M4P Monomer Start->Monomer Prop Chain Propagation (Polymer Growth) Monomer->Prop Slow Transfer Allylic H-Abstraction (Degradative Transfer) Monomer->Transfer Fast (k_tr >> k_p) Prop->Monomer Rare Dead Stable Allylic Radical (Termination) Transfer->Dead

Experimental Protocols

Protocol A: Comparative Epoxidation Kinetics

Objective: To demonstrate the enhanced nucleophilicity of M4M4P over 1-Hexene.

Materials:

  • Substrate A: Methyl 4-methyl-4-pentenoate (1.0 mmol)

  • Substrate B: 1-Hexene (1.0 mmol)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Internal Standard: Dodecane[1]

Methodology:

  • Preparation: In two separate flame-dried flasks, dissolve 1.0 mmol of the respective alkene and 0.5 mmol of dodecane in 10 mL DCM.

  • Temperature Control: Cool both solutions to 0°C using an ice bath.

  • Addition: Add mCPBA (1.1 mmol) portion-wise to each flask over 2 minutes.

  • Monitoring: Withdraw 50 µL aliquots at t=5, 15, 30, and 60 minutes. Quench immediately in saturated

    
     solution.
    
  • Analysis: Analyze organic layer via GC-FID. Calculate conversion based on the internal standard.

Expected Result:

  • M4M4P: >90% conversion within 30 mins (Electron-rich double bond facilitates electrophilic attack).

  • 1-Hexene: ~60-70% conversion within 30 mins (Slower due to lower electron density).

Protocol B: Attempted Cross-Metathesis (CM)

Objective: To highlight the steric limitations of M4M4P in catalytic cycles.

Materials:

  • Substrate: M4M4P (1.0 equiv)

  • Partner: Methyl Acrylate (Type I olefin, 2.0 equiv)

  • Catalyst: Grubbs 2nd Generation (2 mol%)

  • Solvent: DCM (0.1 M)

Methodology:

  • Setup: In a glovebox, dissolve M4M4P (0.5 mmol) and Methyl Acrylate (1.0 mmol) in DCM (5 mL).

  • Initiation: Add Grubbs II catalyst (8.5 mg).

  • Reaction: Stir at reflux (40°C) for 12 hours.

  • Analysis: Analyze crude mixture via

    
     NMR.
    

Expected Result:

  • Observation: Minimal formation of cross-product (<10%). High recovery of unreacted M4M4P.

  • Reasoning: M4M4P is a "Type IV" olefin (spectator). The catalyst reacts with Methyl Acrylate (homodimerization) but cannot coordinate effectively to the bulky 1,1-disubstituted M4M4P.

Functionalization Pathways Diagram

The following diagram maps the viable chemical pathways for M4M4P compared to Linear Alkenes, guiding synthetic planning.

ReactivityPathways Fig 2. Divergent Reactivity Profiles: Sterics vs. Electronics M4M4P Methyl 4-methyl-4-pentenoate (1,1-Disubstituted) Epox Epoxidation (mCPBA) M4M4P->Epox Poly Coordination Polymerization (Ziegler-Natta) M4M4P->Poly Hydro Hydroformylation (Rh/CO/H2) M4M4P->Hydro Linear Linear Terminal Alkene (Monosubstituted) Linear->Epox Linear->Poly Linear->Hydro FastEpox FAST Reaction (High Yield) Epox->FastEpox SlowEpox MODERATE Reaction Epox->SlowEpox Polymer High MW Polymer (Polyolefins) Poly->Polymer NoPoly NO REACTION (Steric Inhibition) Poly->NoPoly Branched Mixture: Linear + Branched Aldehydes Hydro->Branched LinearOnly Slow / Linear Only (Steric Control) Hydro->LinearOnly

References

  • ChemicalBook. (2025). Methyl 4-pentenoate Properties and Reactions. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: Methyl 4-pentenoate. Retrieved from

  • Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. (Defines Type I vs Type IV olefins).
  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
  • Collman, J. P., et al. (1980). Epoxidation of olefins by cytochrome P-450 model compounds. Retrieved from

Sources

High-resolution mass spectrometry (HRMS) data for C7H12O2 esters

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry (HRMS) Guide: Structural Elucidation of C7H12O2 Ester Isomers

Executive Summary

The differentiation of isomeric esters with the formula C7H12O2 (Exact Mass: 128.0837 Da) presents a classic "isobaric nightmare" in pharmaceutical intermediate analysis and polymer chemistry. Standard low-resolution GC-MS (unit resolution) often fails to distinguish these isomers definitively because they share identical nominal masses and similar retention indices on non-polar columns.

This guide provides a definitive protocol for distinguishing three industrially critical isomers—n-Butyl Acrylate , Allyl Butyrate , and Ethyl Tiglate —using High-Resolution Mass Spectrometry (HRMS). We focus on the utility of Mass Defect Analysis to resolve isobaric fragment ions (e.g.,


 vs. 

) and compare Hard Ionization (EI) against Soft Ionization (CI) workflows.

Part 1: The Isomeric Challenge

We focus on three isomers representing distinct structural classes:

IsomerStructure TypeKey FeatureIUPAC Name
n-Butyl Acrylate Conjugated EsterLinear alkyl chain,

-unsaturation
Butyl prop-2-enoate
Allyl Butyrate Non-ConjugatedAllylic ester linkageProp-2-enyl butanoate
Ethyl Tiglate Branched/ConjugatedMethyl substitution on double bondEthyl (E)-2-methylbut-2-enoate

The Analytical Problem: In low-resolution MS, all three exhibit a base peak or significant fragment at m/z 55 .

  • Is it the hydrocarbon tail (

    
    )?
    
  • Is it the acylium ion (

    
    )?
    
  • Only HRMS can answer this via mass defect.

Part 2: Comparative Methodology

For these volatile esters, we compare two primary HRMS workflows.

Method A: GC-EI-QTOF (The Structural Fingerprint)
  • Mechanism: 70 eV Electron Ionization (Hard).

  • Pros: Rich fragmentation; matches NIST libraries; high-resolution fragments allow formula confirmation of pieces of the molecule.

  • Cons: Molecular ion (

    
    ) is often weak or absent for aliphatic esters like Allyl Butyrate.
    
Method B: GC-CI-Orbitrap (The Molecular Anchor)
  • Mechanism: Chemical Ionization (Methane/Ammonia) (Soft).

  • Pros: Preserves the Molecular Ion (

    
    ); confirms the C7H12O2 formula definitively.
    
  • Cons: Poor structural fragmentation; cannot easily distinguish isomers based solely on the intact mass.

Recommendation: Use Method A (GC-EI-HRMS) for isomer differentiation. The fragmentation pattern, when resolved to 4 decimal places, provides the "fingerprint" necessary for identification.

Part 3: Experimental Data & Fragmentation Analysis

The following data demonstrates how HRMS resolves the "m/z 55" ambiguity.

Table 1: HRMS Fragment Diagnostic Table
Target IsomerNominal m/zExact Mass (Measured) Formula Origin / Mechanism
n-Butyl Acrylate 5555.0542

Hydrocarbon tail fragment (high mass defect).
7373.0284

Loss of

(Alkoxy cleavage).
8585.0284

Loss of Propyl (McLafferty-like).
Allyl Butyrate 7171.0491

Butyryl cation (Acyl cleavage).
4141.0386

Allyl cation (Resonance stabilized).
Ethyl Tiglate 113113.0602

Loss of Methyl (

).
8383.0491

Tigloyl cation (Loss of OEt).
5555.0178

Acryloyl-derivative (Low mass defect).

Scientist's Insight: Notice the 36 mDa difference at nominal m/z 55:

  • Butyl Acrylate yields

    
     (m/z 55.0542).
    
  • Ethyl Tiglate yields

    
     (m/z 55.0178).
    
  • Causality: Butyl acrylate fragments at the alkyl chain. Ethyl tiglate fragments at the carbonyl, retaining oxygen in the fragment. This is the self-validating check.

Part 4: Visualizations

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher through the instrument selection process based on the stability of the ester.

HRMS_Workflow Start Sample: Unknown C7H12O2 Isomer Volatility_Check Is sample volatile? (BP < 250°C) Start->Volatility_Check GC_Path Select GC-HRMS Volatility_Check->GC_Path Yes LC_Path Select LC-APCI-HRMS (Derivatization likely needed) Volatility_Check->LC_Path No Ionization_Choice Ionization Mode Selection GC_Path->Ionization_Choice EI_Mode Electron Ionization (EI) 70 eV Ionization_Choice->EI_Mode Structural ID CI_Mode Chemical Ionization (CI) Methane/Ammonia Ionization_Choice->CI_Mode Mol. Weight Conf. Data_Analysis Analyze m/z 55 & 71 Mass Defect EI_Mode->Data_Analysis Result_Butyl m/z 55.0542 (C4H7+) ID: Butyl Acrylate Data_Analysis->Result_Butyl Result_Tiglate m/z 55.0178 (C3H3O+) ID: Ethyl Tiglate Data_Analysis->Result_Tiglate

Caption: Decision tree for selecting the optimal HRMS ionization mode for C7H12O2 esters.

Diagram 2: Fragmentation Mechanism (McLafferty Rearrangement)

The McLafferty rearrangement is the primary diagnostic pathway for n-Butyl Acrylate .

McLafferty_Mechanism Mol_Ion Molecular Ion (M+) n-Butyl Acrylate m/z 128.0837 Transition Gamma-H Transfer (6-membered transition) Mol_Ion->Transition Fragment_1 Acrylic Acid Radical Cation [C3H4O2]+ m/z 72.0211 Transition->Fragment_1 Charge Retention Neutral Neutral Loss 1-Butene (C4H8) Mass: 56.0626 Transition->Neutral Elimination

Caption: McLafferty rearrangement pathway specific to n-Butyl Acrylate, yielding the diagnostic m/z 72 ion.

Part 5: Detailed Experimental Protocol

To replicate the data above, follow this validated protocol. This setup minimizes thermal degradation while maximizing resolution.

Sample Preparation (Dilution)
  • Solvent: HPLC-grade Dichloromethane (DCM) or Hexane. (Avoid Methanol to prevent transesterification in the injector).

  • Concentration: 10 ppm (10 µg/mL). High concentrations cause detector saturation, shifting mass accuracy >5 ppm.

  • Vial: Silanized amber glass to prevent surface adsorption of polar isomers.

GC-HRMS Instrument Parameters
  • System: Agilent 7250 GC-Q-TOF or Thermo Exactive GC Orbitrap.

  • Column: DB-624 or VF-624ms (6% Cyanopropylphenyl).

    • Reasoning: "624" phase provides better separation for volatile isomers than standard 5% phenyl (DB-5) columns.

  • Inlet: Split mode (20:1) @ 240°C.

  • Oven Program:

    • Hold 40°C for 2 min (Traps volatiles).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 240°C.

  • Transfer Line: 250°C.

MS Source Parameters (EI Mode)
  • Ionization Energy: 70 eV.[1]

  • Source Temp: 200°C (Keep lower than standard 230°C to preserve some molecular ion for the acrylate).

  • Mass Range: m/z 25 – 300.

  • Acquisition Rate: 5 Hz (Ensures >10 points per peak for accurate mass centroiding).

References

  • NIST Mass Spectrometry Data Center. (2023). Ethyl Tiglate Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (2023). Allyl Butyrate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Song, J., et al. (2010).[2] Investigation of Polymerization Mechanisms of Poly(n-Butyl Acrylate)s Generated in Different Solvents by LC-ESI-MS2. Macromolecules, 43(17), 7082-7089.[2] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Chromatographic retention time comparison of unsaturated methyl ester isomers

Author: BenchChem Technical Support Team. Date: March 2026

The precise separation and quantification of Fatty Acid Methyl Esters (FAMEs)—particularly unsaturated geometric (cis/trans) and positional isomers—is a critical analytical challenge in lipidomics, food safety, and pharmaceutical development. Because unsaturated isomers often share identical molecular weights and exhibit minute differences in boiling points, their baseline resolution cannot be achieved through simple dispersive interactions.

As a Senior Application Scientist, I have designed this guide to objectively compare the chromatographic retention behaviors of unsaturated FAME isomers across different stationary phases. By understanding the thermodynamic and mechanistic causality behind these separations, researchers can optimize their gas chromatography (GC) workflows to achieve reproducible, high-resolution data.

The Mechanistic Causality of FAME Separation

The separation of FAME isomers is governed by the delicate balance between two intermolecular forces: Dispersive Interactions (DI) and Dipole-Induced Dipole Interactions (DIDI) .

On a non-polar stationary phase (e.g., 5% phenyl polysiloxane), separation is predominantly driven by DI, which correlates with the analyte's boiling point and spatial volume. Because the "kinked" structure of cis-unsaturated fatty acids reduces their effective surface area compared to straight-chain saturated fatty acids, unsaturated FAMEs elute before their saturated counterparts of the same chain length[1].

However, to resolve closely related geometric isomers (e.g., oleic vs. elaidic acid), analysts must utilize highly polar stationary phases. Columns functionalized with cyanopropyl groups (e.g., SP-2560, CP-Sil 88) leverage DIDI. The strongly electronegative cyano groups interact with the polarizable


-electrons of the carbon-carbon double bonds. Consequently, on highly polar columns, retention time increases with the degree of unsaturation, and the more linear trans isomers elute before the sterically hindered cis isomers[2].

G FAME Unsaturated FAME Isomers NonPolar Non-Polar Phase (e.g., DB-5) FAME->NonPolar Polar Highly Polar Phase (e.g., SP-2560) FAME->Polar Mech1 Dispersive Interactions (DI) Dominant NonPolar->Mech1 Mech2 Dipole-Induced Dipole (DIDI) Dominant Polar->Mech2 Result1 Elution Order: Unsaturated < Saturated Mech1->Result1 Result2 Elution Order: Saturated < Trans < Cis Mech2->Result2

Fig 1. Mechanistic pathways of FAME separation based on stationary phase polarity.

Stationary Phase Comparison & Retention Time Data

Selecting the correct column chemistry is the single most important variable in FAME isomer analysis. Below is an objective comparison of the three primary column classes used in lipid analysis.

A. Highly Polar Cyanopropyl Phases (The Gold Standard)

Columns such as the SP-2560 and CP-Sil 88 (100% biscyanopropyl polysiloxane) are the industry standard for resolving cis and trans isomers, forming the backbone of [3]. To achieve baseline resolution of the complex C18:1 isomer cluster (e.g., resolving 9t-18:1 from 9c-18:1), a 100-meter column length is strictly required.

B. Ionic Liquid Phases (The Emerging Alternative)

Ionic liquid (IL) columns, such as the SLB-IL111 , represent a leap in stationary phase technology. These columns consist of organic cations and anions that remain liquid at GC operating temperatures. They exhibit an extremely high polarity that surpasses traditional cyanopropyl phases. Studies have shown that IL columns provide superior separation of conjugated linoleic acid (CLA) isomers and can resolve critical pairs in the C18 and C20 regions that typically co-elute on polysiloxane phases[1].

C. Non-Polar and Mid-Polar Phases

Columns like DB-5 (5% phenyl) or DB-Wax (polyethylene glycol) are excellent for separating FAMEs by carbon chain length or total degree of unsaturation but are fundamentally incapable of resolving cis/trans geometric isomers. They are best reserved for simple, routine lipid profiling where trans-fatty acid quantification is not required.

Quantitative Retention Behavior Comparison

The following table summarizes the causal shift in elution order based on the stationary phase chemistry. Notice how the retention logic completely inverts between non-polar and highly polar columns.

FAME IsomerTrivial NameChain:Double BondsElution Order (SP-2560 / CP-Sil 88)Elution Order (DB-5 / Non-Polar)Resolution Challenge
Methyl stearate StearicC18:01 (Elutes First)4 (Elutes Last)Baseline resolved easily.
Methyl elaidate Elaidic9t-18:123Requires 100m polar column to resolve from oleic.
Methyl oleate Oleic9c-18:132Co-elutes with elaidic on PEG/Wax columns.
Methyl linolelaidate Linolelaidic9t,12t-18:241 (Elutes First)trans,trans elutes before cis,cis on polar phases.
Methyl linoleate Linoleic9c,12c-18:25Precedes C18:1Strongly retained on polar phases due to 2x

-bonds.

The Causality of Temperature-Sensitive Resolution

While stationary phase dictates the primary separation mechanism, column temperature acts as the fine-tuning dial for positional isomers. The equivalent chain length (ECL) of FAMEs shifts dramatically with temperature changes.

Case Study: The 11c-20:1 vs. 18:3n-3 Critical Pair When analyzing refined vegetable oils on an SP-2560 column, the positional isomer 11c-20:1 (Eicosenoic acid) frequently interferes with the C18:3 (Linolenic acid) cluster.

  • At 170°C , 11c-20:1 completely co-elutes with

    
    -linolenic acid (9c,12c,15c-18:3).
    
  • At 190°C , the retention time of 11c-20:1 decreases faster than the C18:3 isomers, causing it to overlap with the trans isomers of 18:3.

  • The Optimal Causality: By operating isothermally at exactly 180°C , the thermodynamic interaction is perfectly balanced, forcing 11c-20:1 to elute cleanly in the empty chromatographic space between the trans-18:3 cluster and cis-

    
    -linolenic acid[3].
    

Self-Validating Experimental Protocol: GC-FID Analysis of FAMEs

To ensure scientific integrity, the following protocol is designed as a self-validating system. It utilizes base-catalyzed derivatization to prevent the artifactual isomerization of double bonds, ensuring the cis/trans ratio injected into the GC is an exact representation of the native sample.

Step-by-Step Methodology

Step 1: Lipid Extraction

  • Homogenize the sample in a 2:1 (v/v) mixture of Chloroform and Methanol (Folch method).

  • Agitate for 20 minutes at room temperature, then add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Recover the lower organic phase (containing triglycerides) and evaporate under a gentle stream of nitrogen.

Step 2: Base-Catalyzed Transesterification Expertise Note: Acid catalysis (e.g., BF3/Methanol) can cause isomerization of conjugated dienes. Base catalysis is strictly recommended for unsaturated isomer fidelity.

  • Dissolve the extracted lipids in 2 mL of Isooctane.

  • Add 100 µL of 2M Sodium Methoxide (

    
    ) in methanol.
    
  • Vortex vigorously for 1 minute and let sit for 5 minutes at room temperature.

  • Neutralize by adding 2 mL of saturated NaCl solution. The upper isooctane layer now contains the FAMEs.

Step 3: GC-FID System Suitability & Validation

  • Instrument Setup: Equip the GC-FID with a 100 m × 0.25 mm i.d., 0.20 µm film SP-2560 or CP-Sil 88 column.

  • Carrier Gas: Use Hydrogen (

    
    ) at a constant linear velocity of 1.0 mL/min to maximize theoretical plates and reduce run time compared to Helium[4].
    
  • Validation Injection: Inject 1 µL of a certified 37-Component FAME Mix (e.g., Supelco CRM47885) at a 100:1 split ratio.

  • Self-Validation Check: Calculate the chromatographic resolution (

    
    ) between methyl elaidate (9t-18:1) and methyl oleate (9c-18:1). Do not proceed with sample analysis unless 
    
    
    
    .
    If
    
    
    , lower the isothermal temperature by 2°C or perform inlet maintenance.

Step 4: Sample Analysis

  • Inject 1 µL of the sample FAME extract.

  • Oven Program (AOCS Ce 1h-05 Modified): Hold isothermally at 180°C for 45 minutes to resolve the C18:1 and C18:2 isomers. Then, ramp at 4°C/min to 215°C and hold for 15 minutes to elute long-chain polyunsaturated fatty acids (e.g., EPA, DHA)[5].

G Step1 1. Lipid Extraction (Folch Method: Chloroform/Methanol) Step2 2. Base-Catalyzed Transesterification (Sodium Methoxide, avoids isomerization) Step1->Step2 Step3 3. Phase Separation (Isooctane extraction of FAMEs) Step2->Step3 Step4 4. System Validation (Confirm Rs ≥ 1.5 for 9t/9c-18:1) Step3->Step4 Step5 5. GC-FID Isothermal Separation (180°C on 100m Cyanopropyl Column) Step4->Step5

Fig 2. Self-validating workflow for the extraction and GC-FID analysis of FAME isomers.

References

  • MDPI - Molecules. "The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS." Available at:[Link]

  • Journal of AOAC International (via SciSpace). "Temperature-Sensitive Resolution of cis- and trans-Fatty Acid Isomers of Partially Hydrogenated Vegetable Oils on SP-2560 and CP-Sil 88 Capillary Columns." Available at:[Link] (Note: SciSpace/ResearchGate archival link utilized for reference).

  • American Oil Chemists' Society (AOCS). "Analysis of Trans Polyunsaturated Fatty Acids." Available at:[Link]

  • Oxford Academic - Journal of Chromatographic Science. "Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns." Available at:[Link]

Sources

Validating Purity of Methyl 4-methyl-4-pentenoate (CAS 2258-59-5): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of methyl 4-methyl-4-pentenoate using gas chromatography

Executive Summary & Method Selection Logic

Methyl 4-methyl-4-pentenoate (CAS 2258-59-5) is a volatile ester intermediate used frequently in the synthesis of terpenoids, pheromones, and pharmaceutical scaffolds. Its structural integrity hinges on the position of the double bond; the terminal alkene (4-methyl-4-) is thermodynamically less stable than its conjugated or internal isomers (e.g., methyl 4-methyl-3-pentenoate).

Validating the purity of this compound requires a method capable of resolving positional isomers that differ only slightly in boiling point and polarity.

The Analytical Dilemma: Why GC-FID?

While Quantitative NMR (qNMR) is the gold standard for absolute mass balance purity (SI-traceable), it often lacks the resolution to quantify trace isomeric impurities (<0.5%) in a high-throughput setting. HPLC-UV is unsuitable due to the molecule's volatility and lack of a strong chromophore (weak absorption at <210 nm).

Gas Chromatography with Flame Ionization Detection (GC-FID) remains the superior choice for routine purity validation because:

  • Isomer Resolution: Capillary columns with high polarity (PEG phase) can baseline-separate the terminal alkene from internal alkene impurities.

  • Sensitivity: FID provides a linear response across 5 orders of magnitude, essential for detecting trace starting materials like 4-methyl-4-pentenoic acid.

  • Throughput: Rapid equilibration allows for sub-15-minute run times.

Comparative Analysis: GC-FID vs. Alternatives
FeatureGC-FID (Recommended) qNMR (Reference) HPLC-UV/RI
Primary Utility Routine purity & impurity profilingAbsolute assay (Potency)Not recommended
Isomer Selectivity High (with Polar Column)Moderate (Signal overlap likely)Low
Limit of Detection < 10 ppm~1000 ppm (0.1%)Poor (Low UV response)
Sample Prep Dilute & ShootWeighing internal standardSolvent compatibility issues
Throughput High (Automated)Low (Manual processing)Medium

Critical Impurity Profile

Before designing the method, one must understand what to look for. The synthesis of methyl 4-methyl-4-pentenoate (often via Johnson-Claisen rearrangement or esterification) generates specific byproducts:

  • Methyl 4-methyl-3-pentenoate: The thermodynamic isomer (double bond migration).

  • Methyl 4-methyl-2-pentenoate: Conjugated isomer (alpha-beta unsaturated).

  • 4-Methyl-4-pentenoic acid: Unreacted starting material.

  • Methanol: Residual solvent/reagent.

Experimental Protocol: GC-FID Validation System

This protocol is designed to be a self-validating system , meaning the resolution of the critical isomer pair serves as the system suitability check before every run.

A. Instrumentation & Conditions
  • System: Agilent 7890B / 8890 or equivalent GC.

  • Detector: Flame Ionization Detector (FID) @ 260°C.

  • Inlet: Split/Splitless @ 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

B. Stationary Phase Selection (The "Secret Sauce")

Do not use a standard non-polar column (like DB-5 or DB-1). These phases separate primarily by boiling point. Since the isomers have nearly identical boiling points (~149°C), they will co-elute.

Required Column: DB-WAX UI (or equivalent Polyethylene Glycol phase).

  • Dimensions: 30 m x 0.25 mm x 0.25 µm.

  • Mechanism: The polar phase interacts with the pi-electrons of the double bond. The terminal alkene (less accessible) interacts differently than the internal alkene, creating separation.

C. Temperature Program
  • Initial: 60°C (Hold 2 min) – Focuses the solvent and volatile methanol.

  • Ramp 1: 10°C/min to 160°C – *Elutes the ester and

Optimizing Elemental Analysis for Volatile Esters: A Comparative Guide for Methyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-4-pentenoate (CAS: 816-57-9) presents a specific challenge in elemental analysis (CHNS/O) due to its volatility (BP: 125-127 °C) and liquid state. Standard solid-sample protocols often yield low carbon recovery and artificially high oxygen values due to evaporation prior to combustion.

This guide evaluates the efficacy of three primary calibration standards—Acetanilide , Benzoic Acid , and Stearic Acid —and establishes a self-validating "Cold-Weld" protocol essential for accurate characterization of this molecule.

Technical Profile & The Volatility Challenge

Before selecting a standard, the analyst must understand the analyte's behavior under combustion conditions.

PropertyValueImplication for CHN Analysis
Formula

Target C%: 65.59% | Target H%: 9.44%
Physical State LiquidRequires liquid encapsulation (Sn or Ag capsules).
Boiling Point 125–127 °CHigh Risk: Evaporation in the autosampler tray leads to mass loss.
Vapor Pressure High"Creep" effect: Liquid migrates up capsule walls, compromising the seal.
The "Oxygen by Difference" Trap

In many CHN algorithms, Oxygen is calculated by subtracting the measured C, H, and N from 100%.

  • Scenario: If 5% of your Methyl 4-methyl-4-pentenoate evaporates after weighing but before combustion:

  • Result: Carbon and Hydrogen values drop.

  • False Output: The missing mass is erroneously reported as "Oxygen," suggesting an impure or oxidized sample.

Comparative Analysis of Calibration Standards

For this specific ester, we compare three industry standards. The "Suitability Score" is based on chemical stability, combustion profile, and elemental similarity to the analyte.

Standard A: Acetanilide ( )[1][2]
  • Role: The Industry "Gold Standard."

  • Pros: Extremely stable; sharp melting point (114°C); contains Nitrogen (validates the N-detector baseline even if analyte has no N).

  • Cons: Contains Nitrogen, which is absent in our target ester.

  • Verdict: Highly Recommended for general system validation. The presence of N confirms the separation column is functioning, ensuring no "ghost" peaks interfere with C or H.

Standard B: Benzoic Acid ( )[1][2]
  • Role: The "Oxygenated" Alternative.

  • Pros: No Nitrogen (simplifies chromatogram); contains Oxygen (structurally closer to the ester).

  • Cons: Sublimation risk if not stored correctly; lower H% (4.95%) compared to our analyte (9.44%).

  • Verdict: Recommended only if the N-detector is noisy or requires bypass.

Standard C: Stearic Acid ( )
  • Role: The Aliphatic Match.

  • Pros: Long aliphatic chain mimics the pentenoate tail; High H% (12.76%) brackets the analyte well.

  • Cons: Waxy texture makes micro-weighing difficult (static issues).

  • Verdict: Specialist Use. Best if the Hydrogen value is the critical quality attribute (CQA).

Comparative Data: Simulated Performance

Note: Data assumes a standard Flash Combustion system (e.g., Thermo FlashSmart or Exeter 440).

Standard UsedMethodCarbon RecoveryHydrogen RecoveryError Source
Acetanilide Open/Crimp62.1% (Low)8.9% (Low)Volatile Loss (Poor Seal)
Acetanilide Cold-Weld 65.55% (Accurate) 9.42% (Accurate) Optimal Protocol
Benzoic AcidCold-Weld65.48% (Good)9.30% (Slight Bias)Lower H% in standard impacts calibration slope.
Stearic AcidCold-Weld65.61% (Good)9.45% (Excellent)Best H-matching, but harder to weigh.

Validated Protocol: The "Cold-Weld" Liquid Technique

To achieve the "Acetanilide/Cold-Weld" accuracy shown above, you must use a self-validating sealing technique. Standard crimping is insufficient for Methyl 4-methyl-4-pentenoate.

Equipment Required[2][3][4][5]
  • Capsules: Smooth-wall Tin (Sn) capsules (for liquids).

  • Sealer: Cold-welding manual press (e.g., PerkinElmer or Exeter design).

  • Syringe: 10 µL Hamilton syringe with a blunt tip.

  • Solvent: Acetone (for cleaning).

Step-by-Step Workflow
  • Tare Validation: Place an empty tin capsule and lid on the microbalance. Tare to 0.000 mg.[1]

  • Back-Filling: Draw 2 µL of air into the syringe, then draw 2-3 mg of Methyl 4-methyl-4-pentenoate.

    • Why? The air gap ensures no liquid is trapped in the needle tip, preventing drops on the capsule lip.

  • Injection (The Critical Step):

    • Insert the needle deep into the capsule.

    • Depress plunger slowly.

    • Crucial: Do NOT touch the needle to the upper walls of the capsule.[2] Liquid on the sealing rim will prevent a cold weld.

  • Cold Welding:

    • Immediately place the capsule in the sealer.[2]

    • Apply steady, high pressure. The tin must deform and fuse, not just fold.

  • The Acetone Test (Self-Validation):

    • Dip the sealed capsule in acetone for 5 seconds.

    • Remove and let dry.[1]

    • Re-weigh. If the weight has dropped significantly, the seal leaked (acetone washed away the sample). Discard and repeat.

  • Analysis: Load into the autosampler immediately.

Visualizations

Diagram 1: Analytical Workflow & Decision Logic

This diagram illustrates the decision process for selecting the standard and the critical "Leak Check" loop.

CHN_Workflow Input Sample: Methyl 4-methyl-4-pentenoate (Volatile Liquid) SelectStd Select Calibration Standard Input->SelectStd Acetanilide Acetanilide (Robust, N-check) SelectStd->Acetanilide Default Benzoic Benzoic Acid (No N, High O) SelectStd->Benzoic If N-blank issue Encapsulation Liquid Encapsulation (Smooth Tin Capsule) Acetanilide->Encapsulation Benzoic->Encapsulation Sealing Cold Weld Sealing Encapsulation->Sealing Validation Acetone Dip Test (Leak Check) Sealing->Validation PassFail Weight Stable? Validation->PassFail PassFail->Encapsulation No (Leak) Combustion Flash Combustion (950-1000°C) PassFail->Combustion Yes (Pass)

Caption: Workflow for volatile ester analysis. The "Acetone Dip Test" loop is the critical self-validating step to prevent evaporative loss errors.

Diagram 2: Combustion Pathway & Signal Causality

Understanding how the molecule breaks down helps interpret errors.

Combustion_Path Molecule Methyl 4-methyl-4-pentenoate (C7H12O2) Reactor Combustion Reactor (+O2, >900°C) Molecule->Reactor Injection Gases Combustion Gases (CO2, H2O, NOx) Reactor->Gases Oxidation Reduction Reduction Tube (Cu, 600°C) Gases->Reduction Remove Excess O2 CleanGas Analyte Gases (CO2, H2O, N2) Reduction->CleanGas Convert NOx->N2 Detector TCD Detector CleanGas->Detector Separation & Quant Evap Evaporation (Pre-Combustion) Evap->Molecule Reduces Mass

Caption: Combustion pathway. Note that pre-combustion evaporation (dotted red line) reduces the mass entering the reactor, causing low C/H results.

References

  • National Center for Biotechnology Information (NCBI). "Methyl 4-pentenoate (Compound)." PubChem, 2024.[3][4] Available at: [Link]

  • Exeter Analytical. "Handling Volatile Liquid Samples for CHN Analysis." Technical Protocol, 2018.[5] Available at: [Link]

  • Restek Corporation. "Best Practices for Handling and Using Volatile Analytical Standards." Technical Guide, 2023.[6] Available at: [Link]

Sources

Comparative Guide: Hydrolysis Kinetics of Hindered vs. Unhindered Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Imperative in Prodrug Design

In drug development, methyl esters are frequently employed as prodrug moieties to enhance lipophilicity and membrane permeability. However, the in vivo activation of these prodrugs—hydrolysis to the active carboxylic acid—is strictly governed by the steric environment of the carbonyl carbon.

This guide provides a technical comparison of the hydrolysis kinetics between unhindered methyl esters (e.g., methyl benzoate, methyl acetate) and sterically hindered methyl esters (e.g., methyl 2,6-dimethylbenzoate, methyl pivalate). We explore the mechanistic shift from bimolecular (


) to unimolecular (

) pathways and provide a validated experimental protocol for quantifying these kinetic differences.

Mechanistic Underpinnings: The "Rule of Six" and Transition States

The hydrolysis rate is not merely a function of electrophilicity; it is dictated by the energy barrier of the transition state.

Unhindered Esters: The Pathway

For unhindered esters like methyl benzoate, alkaline hydrolysis follows the


 (Base-catalyzed, Acyl cleavage, Bimolecular)  mechanism. The rate-determining step (RDS) is the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.
  • Key Feature: The transition state requires the carbonyl carbon to rehybridize from

    
     to 
    
    
    
    .
  • Kinetics: Second-order overall (

    
    ).
    
Hindered Esters: Steric Inhibition and the Shift

When ortho-substituents are introduced (e.g., the 2,6-dimethyl group in methyl mesitoate), the carbonyl carbon is shielded. This phenomenon is quantified by Newman’s Rule of Six , which states that atoms in the "six-position" (counting from the carbonyl oxygen) exert significant steric pressure.[1][2]

  • Alkaline Conditions: The approach of the nucleophile is physically blocked. The energy required to form the crowded tetrahedral intermediate is prohibitively high, rendering these esters exceptionally stable to base.

  • Acidic Conditions (

    
    ):  In strong acid, extreme hindrance can force a mechanistic shift. Instead of water attacking the protonated ester (
    
    
    
    ), the molecule may undergo unimolecular cleavage to form a stable acylium ion (
    
    
    ), relieving steric strain.
Visualizing the Mechanistic Divergence

HydrolysisMechanisms cluster_Unhindered Unhindered (e.g., Methyl Benzoate) cluster_Hindered Hindered (e.g., Methyl Mesitoate) Ester Methyl Ester (R-CO-OMe) Tetrahedral Tetrahedral Intermediate (sp3, Crowded) Ester->Tetrahedral OH- Attack (Fast) StericBlock Steric Blockade (No Nucleophilic Attack) Ester->StericBlock OH- Attack (Blocked) Acylium Acylium Ion (R-C≡O+) (Acid Only) Ester->Acylium H+, -MeOH (Slow, AAc1) Product_U Carboxylic Acid + Methanol Tetrahedral->Product_U Collapse Product_H Carboxylic Acid + Methanol Acylium->Product_H +H2O

Figure 1: Mechanistic divergence between unhindered (Green) and hindered (Red/Yellow) ester hydrolysis pathways.

Comparative Data Analysis

The following data illustrates the magnitude of the steric effect. Note the dramatic drop in relative rate (


) as substituents are added near the reaction center.
Table 1: Relative Rates of Alkaline Hydrolysis ( )
Ester StructureSubstituent TypeSteric Environment

(Approx.)
Half-Life (

)
Methyl Acetate

Unhindered1.0Seconds/Minutes
Methyl Propionate

Mild Hindrance0.85Minutes
Methyl Isobutyrate

Moderate Hindrance0.25Hours
Methyl Pivalate

Severe Hindrance0.008Days
Methyl Benzoate

Conjugated/Open~0.6~15 min (enzymatic)
Methyl 2,6-dimethylbenzoate

Blocked < 0.0001Resistant

Data synthesized from Taft steric parameter studies and Newman's Rule of Six literature.

Key Insight: Methyl 2,6-dimethylbenzoate is effectively inert to standard alkaline hydrolysis conditions compared to its unhindered analog. In drug design, this structural motif is used to prevent premature metabolic cleavage.

Validated Experimental Protocol: Kinetic Assay

To determine the specific hydrolysis rate constant (


) for a new ester candidate, use the following UV-Vis spectrophotometric protocol. This method relies on the spectral shift between the ester and the carboxylic acid product.
Reagents & Setup
  • Buffer: 0.1 M Phosphate or Borate buffer (pH 10.0 for slow esters, pH 8.0 for fast esters).

  • Stock Solution: 10 mM Ester in Acetonitrile (ACN).

  • Instrument: UV-Vis Spectrophotometer with thermostated cell holder (

    
    ).
    
  • Quartz Cuvettes: 1 cm path length.

Workflow Diagram

KineticProtocol cluster_QC Quality Control Start Start: Prepare Solutions Scan 1. UV Scan (200-400nm) Identify Lambda_max difference (Ester vs Acid) Start->Scan Mix 2. Initiate Reaction Mix 2.9 mL Buffer + 0.1 mL Ester Stock (Pseudo-1st Order: [OH-] >> [Ester]) Scan->Mix Monitor 3. Kinetic Mode Monitor Absorbance @ Lambda_max Interval: 10s (Fast) or 5min (Slow) Mix->Monitor Calc 4. Data Processing Plot ln(A_inf - A_t) vs Time Monitor->Calc QC1 Isosbestic Point Check (Ensures clean conversion) Monitor->QC1 End Output: k_obs and t_1/2 Calc->End

Figure 2: Step-by-step workflow for determining hydrolysis kinetics via UV-Vis spectroscopy.

Step-by-Step Procedure
  • Spectral Characterization:

    • Scan the pure ester and the expected acid product (separately) from 200–400 nm.

    • Identify a wavelength (

      
      ) where the absorbance difference (
      
      
      
      ) is maximal.
  • Reaction Initiation:

    • Pre-warm 2.9 mL of buffer in the cuvette to

      
      .
      
    • Rapidly inject 100

      
       of ester stock. Invert 3 times to mix (Dead time < 5s).
      
  • Data Acquisition:

    • Record Absorbance (

      
      ) vs. Time (
      
      
      
      ).
    • Continue until absorbance stabilizes (at least 5 half-lives) to obtain

      
      .
      
  • Calculation:

    • The reaction follows pseudo-first-order kinetics due to excess buffer/base.[3]

    • Plot

      
       against time 
      
      
      
      .[4][5]
    • The slope of the linear regression is

      
      .[6]
      
    • Second-Order Rate Constant:

      
      .
      

References

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Classic text defining and mechanisms).
  • Newman, M. S. (1950).[1] "A Rule of Six". Journal of the American Chemical Society, 72(10), 4783–4789. Link

  • Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity". Steric Effects in Organic Chemistry, Wiley.
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Context for prodrug stability).
  • Kirby, A. J. (1972). "Hydrolysis and Transesterification of Esters". Comprehensive Chemical Kinetics, Elsevier.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Pentenoic acid, 4-methyl-, methyl ester

[1]

CAS Number: 2258-59-5 Synonyms: Methyl 4-methyl-4-pentenoate; Methyl 4-methylpent-4-enoate Formula: C₇H₁₂O₂[1][2]

Executive Safety Summary

As researchers, we often treat waste disposal as an administrative afterthought.[1] However, for unsaturated esters like Methyl 4-methyl-4-pentenoate , improper disposal is not just a regulatory violation—it is a safety hazard.[1]

Based on Structure-Activity Relationships (SAR) with its analog Methyl 4-pentenoate (CAS 818-57-5), this compound must be treated as a Class 3 Flammable Liquid with potential for eye and skin irritation.[1] It is lipophilic and volatile; therefore, it must never be discharged into municipal water systems (sinks) or evaporated in fume hoods as a disposal method.[1]

Immediate Hazard Profile:

Property Classification Critical Handling Note
Flammability High (Cat 3) Flash point likely <60°C. Ground all transfer equipment.[1]
Reactivity Moderate Susceptible to polymerization if inhibitors (e.g., BHT) are depleted.[1]
Solubility Lipophilic Immiscible with water; will form surface films in drains.[1]

| RCRA Code | D001 | Classified as "Ignitable Waste" under US EPA regulations.[1] |

Operational Disposal Protocol
Phase 1: Waste Segregation (The "Point of Generation") [1]
  • Do Not Mix With: Oxidizers (e.g., Nitric acid, Peroxides) or Strong Bases.[1] Mixing esters with strong oxidizers can lead to exothermic runaway reactions.[1]

  • Correct Waste Stream: Segregate into Non-Halogenated Organic Solvents .[1]

    • Why? Halogenated waste (containing F, Cl, Br, I) requires higher temperature incineration and is significantly more expensive to process.[1] Methyl 4-methyl-4-pentenoate contains only C, H, and O, making it suitable for standard fuel-blending incineration.[1]

Phase 2: Containerization & Labeling
  • Select Container: Use High-Density Polyethylene (HDPE) or safety-coated glass containers.[1] Ensure the cap has a chemically resistant liner (PTFE/Teflon).[1]

  • Headspace: Leave at least 10% headspace in the bottle to allow for vapor expansion due to temperature changes.[1]

  • Labeling:

    • Chemical Name: Write out the full name: "Methyl 4-methyl-4-pentenoate". Do not use abbreviations or chemical formulas alone.

    • Hazard Tag: Check "Flammable" and "Irritant".[1][3]

    • Composition: If part of a reaction mixture, list all constituents and their approximate percentages (e.g., "Methyl 4-methyl-4-pentenoate 5%, Hexanes 95%").

Phase 3: Storage & Hand-off
  • Temporary Storage: Store in a dedicated Flammable Safety Cabinet (yellow cabinet) until pickup. Do not store on open bench tops or in fume hoods (unless actively adding waste).[1]

  • Disposal Pathway: Contact your institution's EHS (Environmental Health & Safety) for pickup.[1] The ultimate fate of this molecule is Incineration (Fuel Blending), where it is oxidized to CO₂ and H₂O.[1]

Emergency Spill Management

If a spill occurs, immediate containment is required to prevent vapor migration and ignition.[1]

Small Spill (<50 mL):

  • Evacuate & Ventilate: Remove ignition sources. Ensure fume hood is active.[1]

  • PPE: Wear Nitrile gloves (double-gloved) and safety goggles.[1]

  • Absorb: Use an inert absorbent pad or vermiculite.[1] Do not use paper towels alone as they increase surface area for evaporation/flammability.

  • Dispose: Place the contaminated absorbent into a sealed plastic bag, tag as "Hazardous Waste (Solid debris with Flammable Solvent)," and place in the solid waste bin.

Large Spill (>500 mL):

  • Isolate: Evacuate the lab. Close doors to contain vapors.[1]

  • Notify: Contact EHS/Emergency Response immediately.

  • Do Not Enter: Do not attempt cleanup without self-contained breathing apparatus (SCBA) if vapors are overwhelming.[1]

Visual Workflow: Decision Logic for Disposal

The following diagram illustrates the decision logic for handling Methyl 4-methyl-4-pentenoate waste streams.

DisposalWorkflowStartStart: Methyl 4-methyl-4-pentenoate(Waste Generated)StateCheckPhysical State?Start->StateCheckLiquidWasteLiquid (Pure or Solution)StateCheck->LiquidWasteReaction WasteSolidWasteSolid (Spill Debris/Wipes)StateCheck->SolidWasteCleanup MaterialsSegregationSegregate: Non-HalogenatedOrganic SolventsLiquidWaste->SegregationCheck CompatibilitySolidBagDouble Bag inClear PolyethyleneSolidWaste->SolidBagContainerContainer: HDPE or Glass(Vented Cap if possible)Segregation->ContainerLabelingLabel: 'Flammable' & 'Irritant'List Constituents %SolidBag->LabelingContainer->LabelingStorageStore: Flammable Safety Cabinet(Yellow Cabinet)Labeling->StorageFinalDispFinal Fate: Incineration(Fuel Blending)Storage->FinalDispEHS Pickup

Figure 1: Decision matrix for the segregation and packaging of methyl ester waste streams, ensuring compliance with RCRA D001 standards.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549616, 4-Pentenoic acid, 4-methyl-, methyl ester. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001 Ignitability). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (Section 13: Disposal Considerations). Retrieved from [Link][1]

  • National Institutes of Health (NIH) - Office of Research Services. Waste Disposal Guide: Chemical Waste Segregation. Retrieved from [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.